molecular formula C12H12ClNO3 B15559767 JCP174

JCP174

Cat. No.: B15559767
M. Wt: 253.68 g/mol
InChI Key: MDOWUFTZOHGGHU-UHFFFAOYSA-N
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Description

JCP174 is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-chloro-3-propoxyisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOWUFTZOHGGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma of JCP174 in Toxoplasma gondii: A Search for Function

Author: BenchChem Technical Support Team. Date: December 2025

While a detailed technical guide on a specific molecule named JCP174 cannot be provided at this time due to the absence of direct references in published research, this guide will address the broader landscape of functional protein classes in Toxoplasma gondii that are critical for its survival, replication, and interaction with the host. This information is essential for researchers, scientists, and drug development professionals seeking to understand the parasite's fundamental biology and identify novel therapeutic targets.

Toxoplasma gondii, an obligate intracellular protozoan parasite, is a globally significant pathogen capable of infecting a wide range of warm-blooded animals, including humans.[1][2] Its ability to establish a lifelong chronic infection underscores its remarkable capacity to manipulate host cellular processes.[1][3] The parasite's success hinges on a sophisticated repertoire of proteins that mediate invasion, nutrient acquisition, replication within a specialized parasitophorous vacuole, and evasion of the host immune system.[4]

Key Functional Protein Classes in Toxoplasma gondii

Research into the molecular biology of Toxoplasma gondii has identified several key categories of proteins that are crucial for its parasitic lifecycle. These represent the types of functions that a novel protein like "this compound" might possess.

1. Secreted Effector Proteins: Toxoplasma possesses unique secretory organelles—micronemes, rhoptries, and dense granules—that release a cocktail of effector proteins into the host cell during invasion and intracellular development. These effectors are instrumental in modulating host cell signaling pathways, including those involved in immunity and apoptosis.

  • Rhoptry Proteins (ROPs): Injected directly into the host cell cytoplasm during invasion, ROPs can act as kinases or pseudokinases that interfere with host signaling cascades. For instance, ROP16 can activate host STAT3/6 transcription factors to downregulate interleukin-12 (B1171171) (IL-12) production, a key cytokine in the anti-parasitic immune response.

  • Dense Granule Proteins (GRAs): Secreted into the parasitophorous vacuole, GRAs modify this compartment and can be translocated into the host cell cytoplasm to manipulate host cell functions. GRA15, for example, can activate the NF-κB signaling pathway in the host cell.

2. Proteins Involved in Host Cell Invasion and Motility: The parasite's ability to actively invade host cells is fundamental to its lifecycle. This process is mediated by a complex of proteins involved in gliding motility, host cell attachment, and the formation of the moving junction through which the parasite enters the cell. Calcium-dependent protein kinases (CDPKs) play a critical role in regulating microneme secretion, which is essential for motility and invasion.

3. Metabolic Enzymes: As an obligate intracellular parasite, Toxoplasma gondii relies on scavenging essential nutrients from its host. However, it also possesses unique metabolic pathways that are distinct from the host, making the enzymes involved potential drug targets. For example, the parasite has a type II fatty acid synthesis (FASII) pathway located in its apicoplast, an organelle of algal origin, which is absent in humans.

4. Proteins Regulating Parasite Development: The parasite differentiates between a rapidly replicating tachyzoite stage during acute infection and a slow-growing bradyzoite stage that forms tissue cysts during chronic infection. This stage conversion is critical for immune evasion and persistence. The molecular switches governing this process are key areas of research.

Potential Avenues for Identifying the Function of a Novel Protein

Should "this compound" be a valid but uncharacterized protein, its function would likely be elucidated through a combination of established experimental approaches.

Table 1: Experimental Protocols for Functional Characterization of Novel Toxoplasma gondii Proteins

Experimental ApproachMethodologyPurpose
Gene Knockout/Knockdown CRISPR/Cas9-mediated gene disruption or tetracycline-inducible knockdown systems are commonly used.To assess the protein's essentiality for parasite survival, replication, invasion, or other key phenotypes.
Protein Localization Immunofluorescence assays (IFA) using specific antibodies or expression of fluorescently tagged proteins (e.g., GFP-fusion).To determine the subcellular localization of the protein, providing clues about its potential function (e.g., secretion into host cell, localization to a specific organelle).
Host-Parasite Interaction Studies Yeast two-hybrid screens, co-immunoprecipitation followed by mass spectrometry (Co-IP/MS).To identify host or parasite proteins that interact with the protein of interest, placing it within a functional network.
Biochemical Assays In vitro assays using purified recombinant protein.To determine enzymatic activity (e.g., kinase, phosphatase, protease activity).
Phenotypic Screens High-throughput screening of parasite mutants to identify defects in growth, invasion, or response to specific stimuli.To link the protein to a specific cellular process.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the complex biological processes in Toxoplasma gondii often requires visual representation of experimental workflows and signaling pathways.

experimental_workflow Figure 1. General Experimental Workflow for Protein Functional Analysis cluster_bioinformatics Bioinformatic Analysis cluster_genetics Genetic Manipulation cluster_phenotyping Phenotypic Characterization cluster_biochemistry Biochemical/Interaction Studies Sequence Analysis Sequence Analysis Homology Search Homology Search Sequence Analysis->Homology Search Domain Prediction Domain Prediction Homology Search->Domain Prediction Gene Knockout/Tagging Gene Knockout/Tagging Domain Prediction->Gene Knockout/Tagging Localization (IFA) Localization (IFA) Gene Knockout/Tagging->Localization (IFA) Growth/Replication Assay Growth/Replication Assay Gene Knockout/Tagging->Growth/Replication Assay Invasion/Egress Assay Invasion/Egress Assay Gene Knockout/Tagging->Invasion/Egress Assay Virulence (in vivo) Virulence (in vivo) Gene Knockout/Tagging->Virulence (in vivo) Protein Expression/Purification Protein Expression/Purification Gene Knockout/Tagging->Protein Expression/Purification Functional Hypothesis Functional Hypothesis Virulence (in vivo)->Functional Hypothesis Interaction Screen (Co-IP/MS) Interaction Screen (Co-IP/MS) Protein Expression/Purification->Interaction Screen (Co-IP/MS) Enzymatic Assay Enzymatic Assay Protein Expression/Purification->Enzymatic Assay Interaction Screen (Co-IP/MS)->Functional Hypothesis Enzymatic Assay->Functional Hypothesis

Caption: A generalized workflow for characterizing a novel protein in Toxoplasma gondii.

host_modulation_pathway Figure 2. Simplified Host Cell Modulation by Toxoplasma Effectors cluster_parasite Toxoplasma gondii cluster_host Host Cell Rhoptry Rhoptry ROP Effectors ROP Effectors Rhoptry->ROP Effectors injects Dense Granule Dense Granule GRA Effectors GRA Effectors Dense Granule->GRA Effectors secretes Host Cytoplasm Host Cytoplasm Host Nucleus Host Nucleus Gene Expression Gene Expression Host Nucleus->Gene Expression alters STATs STATs STATs->Host Nucleus NF-kB NF-kB NF-kB->Host Nucleus Immune Response Immune Response Gene Expression->Immune Response impacts ROP Effectors->STATs modulates GRA Effectors->NF-kB modulates

Caption: Overview of host signaling manipulation by secreted parasite effectors.

Conclusion and Future Directions

The study of Toxoplasma gondii protein function is a dynamic field, continually revealing new mechanisms of parasitism and potential vulnerabilities. While the identity and function of "this compound" remain elusive, the experimental frameworks and knowledge of key protein classes described here provide a robust foundation for its future characterization. Identifying and understanding the roles of novel proteins are critical steps in the development of new therapeutic strategies to combat toxoplasmosis, a disease for which current treatments have significant limitations, particularly against the chronic cyst stage. Further investigation, contingent on the accurate identification of this compound, will be necessary to place it within the complex molecular landscape of this successful intracellular pathogen.

References

JCP174: Re-evaluating its Role Beyond a Human Leukocyte Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into JCP174 as a selective inhibitor of human leukocyte elastase (HLE) have revealed conflicting information, suggesting a potential misclassification of its primary mechanism of action. While one source describes this compound as a suicide substrate for serine proteases like HLE, other evidence points towards its role as a depalmitoylase inhibitor, particularly in the context of Toxoplasma host-cell invasion. This guide synthesizes the available, albeit limited, information and clarifies the current understanding of this compound, while also providing a broader context of HLE inhibition and its therapeutic relevance.

Conflicting Reports on this compound's Mechanism of Action

There is a notable discrepancy in the scientific literature regarding the primary target of this compound. One report identifies it as a suicide substrate that irreversibly inactivates several serine proteases, including human leukocyte elastase, porcine pancreatic elastase, and chymotrypsin[1]. This mode of action implies a covalent and permanent modification of the enzyme, leading to its inactivation.

However, a separate and distinct line of research identifies this compound as a depalmitoylase inhibitor that enhances Toxoplasma host-cell invasion by targeting TgPPT1[2]. This suggests a completely different enzymatic target and biological context for this compound's activity. Further complicating the matter, a clinical-stage compound with a similar designation, CBP-174, is being investigated for the treatment of chronic inflammatory pruritus, with no publicly disclosed connection to HLE inhibition[3].

Due to these conflicting reports and the lack of robust, peer-reviewed studies focusing on this compound as a dedicated HLE inhibitor, it is not possible to provide a detailed technical guide on its specific inhibitory kinetics, experimental protocols, or signaling pathway modulation in the context of HLE.

Human Leukocyte Elastase: A Key Inflammatory Mediator

Human leukocyte elastase (HLE), also known as neutrophil elastase, is a powerful serine protease stored in the azurophilic granules of neutrophils[4]. It plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens. However, when released into the extracellular space, HLE can inflict significant damage to host tissues by degrading components of the extracellular matrix, such as elastin (B1584352), collagen, and fibronectin[4].

The unregulated activity of HLE is implicated in the pathogenesis of several chronic inflammatory diseases, including:

  • Chronic Obstructive Pulmonary Disease (COPD): HLE-mediated degradation of lung elastin is a hallmark of emphysema.

  • Cystic Fibrosis: Persistent neutrophil infiltration and HLE release contribute to the progressive lung damage seen in cystic fibrosis patients.

  • Acute Respiratory Distress Syndrome (ARDS): HLE is a key contributor to the acute lung injury and inflammation characteristic of ARDS.

  • Rheumatoid Arthritis: HLE is involved in the cartilage destruction observed in this autoimmune disorder.

Signaling Pathways Modulated by Human Leukocyte Elastase

The pathological effects of HLE extend beyond simple protein degradation. HLE can also modulate various signaling pathways, further amplifying the inflammatory response.

HLE-Induced Inflammatory Signaling

The diagram below illustrates a simplified signaling cascade initiated by HLE, leading to an inflammatory response.

HLE_Signaling HLE Human Leukocyte Elastase (HLE) PAR1 Protease-Activated Receptor 1 (PAR-1) HLE->PAR1 NFkB NF-κB Activation PAR1->NFkB p53 p53 Activation NFkB->p53 Inflammatory_Genes Pro-inflammatory Gene Expression p53->Inflammatory_Genes Apoptosis Epithelial Cell Apoptosis p53->Apoptosis

Caption: HLE can activate PAR-1, leading to NF-κB and p53 activation, driving inflammation and apoptosis.

General Experimental Workflow for Evaluating HLE Inhibitors

While specific protocols for this compound are unavailable, the following diagram outlines a general workflow for the discovery and characterization of novel HLE inhibitors.

HLE_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Compound_Screening Compound Library Screening Enzymatic_Assay Enzymatic Assay (IC50 Determination) Compound_Screening->Enzymatic_Assay Kinetics_Assay Enzyme Kinetics (Ki Determination) Enzymatic_Assay->Kinetics_Assay Cell_Toxicity Cell Viability/ Toxicity Assay Kinetics_Assay->Cell_Toxicity Cellular_Activity Cellular HLE Inhibition Assay Cell_Toxicity->Cellular_Activity PK_PD Pharmacokinetics/ Pharmacodynamics Cellular_Activity->PK_PD Disease_Model Animal Model of Inflammatory Disease PK_PD->Disease_Model Lead_Opt Lead Optimization Disease_Model->Lead_Opt

Caption: A typical workflow for the development of HLE inhibitors, from initial screening to in vivo testing.

Conclusion

The available evidence does not currently support the classification of this compound as a well-characterized human leukocyte elastase inhibitor. The conflicting reports on its mechanism of action highlight the need for further research to clarify its primary biological target and therapeutic potential. While the development of potent and selective HLE inhibitors remains a significant goal for the treatment of various inflammatory diseases, the role of this compound in this endeavor is, at present, uncertain. Researchers and drug development professionals are advised to consult primary literature and exercise caution when interpreting the biological activities attributed to this compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of 7-amino-4-chloro-3-propoxyisocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of 7-amino-4-chloro-3-propoxyisocoumarin, a notable isocoumarin (B1212949) derivative with potential applications in neurodegenerative disease research. This document provides a comprehensive overview of its role as an inhibitor of β-amyloid peptide production, detailed experimental protocols for its synthesis, and a summary of its biological activity. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The isocoumarin scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Within this class, 7-amino-4-chloro-3-propoxyisocoumarin, also referred to in the literature as JLK6, has emerged as a compound of interest due to its activity related to Alzheimer's disease pathology. Specifically, it has been identified as an inhibitor of the γ-secretase-mediated production of Aβ 40/42 amyloid peptides.[1][2] The accumulation of these amyloid peptides is a hallmark of Alzheimer's disease. This guide provides a detailed account of the synthesis and biological evaluation of this compound.

Discovery and Biological Activity

7-amino-4-chloro-3-propoxyisocoumarin was developed as part of a series of 7-substituted-4-chloro-3-alkoxy isocoumarin derivatives designed to inhibit various classes of proteases.[1][2] While many derivatives in the series showed potent inhibition of serine proteases like α-chymotrypsin, compounds bearing a free amino group at the 7-position, such as 7-amino-4-chloro-3-propoxyisocoumarin, were found to be weak inhibitors of common proteases like trypsin, Caspase-3, and HIV-protease.[1][2] However, these 7-amino derivatives demonstrated the ability to prevent the γ-secretase-mediated production of Aβ 40/42 amyloid peptides.[1][2]

Notably, the most active compounds in this regard, including 7-amino-4-chloro-3-propoxyisocoumarin (JLK6), exhibited only weak to moderate inhibitory activity on the 20S proteasome, suggesting a degree of selectivity.[1][2] This profile makes 7-amino-4-chloro-3-propoxyisocoumarin a significant hit compound for the development of novel therapeutic agents targeting Alzheimer's disease.

Quantitative Biological Data
Class of EnzymeTarget Enzyme7-Nitro-isocoumarin Derivatives7-Amino-isocoumarin Derivatives (including 7-amino-4-chloro-3-propoxyisocoumarin)
Serine Protease α-ChymotrypsinPotent InhibitorsWeakly active or inactive
TrypsinNot specifiedWeakly active or inactive
Cysteine Protease Caspase-3Slightly active or inactiveWeakly active or inactive
Aspartyl Protease HIV-proteaseSlightly active or inactiveWeakly active or inactive
Proteasome 20S ProteasomeNot specifiedWeak or moderate inhibitory activity
γ-Secretase Aβ 40/42 productionNot specifiedPrevents production

Synthesis of 7-amino-4-chloro-3-propoxyisocoumarin

The synthesis of 7-amino-4-chloro-3-propoxyisocoumarin is achieved through a multi-step process, beginning with the nitration of homophthalic acid, followed by cyclization to form the isocoumarin core, and finally, reduction of the nitro group to the desired amine.

Synthetic Workflow

Synthesis_Workflow Synthesis of 7-amino-4-chloro-3-propoxyisocoumarin cluster_0 Step 1: Nitration cluster_1 Step 2: Isocoumarin Formation cluster_2 Step 3: Reduction Homophthalic_acid Homophthalic Acid Fuming_HNO3 Fuming HNO3 (0°C to RT) Homophthalic_acid->Fuming_HNO3 Nitrohomophthalic_acid 4-Nitrohomophthalic Acid Fuming_HNO3->Nitrohomophthalic_acid Propoxyacetylene Propoxyacetylene (or equivalent) Nitrohomophthalic_acid->Propoxyacetylene Cyclization Nitro_isocoumarin 7-Nitro-4-chloro-3-propoxyisocoumarin Propoxyacetylene->Nitro_isocoumarin Chlorinating_agent Chlorinating Agent (e.g., POCl3) Nitro_isocoumarin->Chlorinating_agent Reducing_agent Reducing Agent (e.g., SnCl2/HCl) Nitro_isocoumarin->Reducing_agent Amino_isocoumarin 7-Amino-4-chloro-3-propoxyisocoumarin Reducing_agent->Amino_isocoumarin

Caption: Synthetic pathway for 7-amino-4-chloro-3-propoxyisocoumarin.

Experimental Protocols

The following protocols are based on established methods for the synthesis of related isocoumarin derivatives.

Step 1: Synthesis of 4-Nitrohomophthalic Acid

  • Materials: Homophthalic acid, Fuming Nitric Acid.

  • Procedure:

    • Homophthalic acid is slowly added to fuming nitric acid at 0°C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The resulting precipitate, 4-nitrohomophthalic acid, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 7-Nitro-4-chloro-3-propoxyisocoumarin

  • Materials: 4-Nitrohomophthalic acid, a propoxyacetylene equivalent (e.g., 1-propoxy-1-propyne), a suitable solvent (e.g., toluene), a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).

  • Procedure:

    • A mixture of 4-nitrohomophthalic acid and the propoxyacetylene equivalent is heated in a suitable solvent.

    • The intermediate 7-nitro-4-hydroxy-3-propoxyisocoumarin is formed.

    • The intermediate is then treated with a chlorinating agent to yield 7-nitro-4-chloro-3-propoxyisocoumarin.

    • The product is purified by crystallization or column chromatography.

Step 3: Synthesis of 7-Amino-4-chloro-3-propoxyisocoumarin

  • Materials: 7-Nitro-4-chloro-3-propoxyisocoumarin, a reducing agent (e.g., tin(II) chloride in ethanol (B145695) or catalytic hydrogenation), solvent (e.g., ethanol, ethyl acetate).

  • Procedure:

    • The 7-nitro-4-chloro-3-propoxyisocoumarin is dissolved in a suitable solvent.

    • The reducing agent is added, and the reaction is stirred, often with heating, until the reduction is complete (monitored by TLC).

    • After completion, the reaction is worked up by neutralizing the acid (if used) and extracting the product.

    • The final product, 7-amino-4-chloro-3-propoxyisocoumarin, is purified by column chromatography or recrystallization.

Mechanism of Action: Inhibition of γ-Secretase

The primary biological target of 7-amino-4-chloro-3-propoxyisocoumarin in the context of Alzheimer's disease is the γ-secretase enzyme complex. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), which leads to the formation of Aβ peptides.

γ-Secretase Signaling Pathway

G_Secretase_Pathway γ-Secretase Processing of APP and Inhibition cluster_APP Amyloid Precursor Protein (APP) Processing cluster_gamma γ-Secretase Action cluster_inhibition Inhibition by 7-amino-4-chloro-3-propoxyisocoumarin APP APP beta_secretase β-Secretase APP->beta_secretase Cleavage C99 C99 fragment beta_secretase->C99 gamma_secretase γ-Secretase C99->gamma_secretase Cleavage Abeta Aβ 40/42 Peptides (Amyloid Plaques) gamma_secretase->Abeta Inhibitor 7-amino-4-chloro-3- propoxyisocoumarin Inhibitor->gamma_secretase Inhibits

Caption: Inhibition of γ-secretase by 7-amino-4-chloro-3-propoxyisocoumarin.

By inhibiting γ-secretase, 7-amino-4-chloro-3-propoxyisocoumarin effectively reduces the production of the neurotoxic Aβ 40 and Aβ 42 peptides, which are central to the pathology of Alzheimer's disease.

Experimental Protocols for Biological Assays

The evaluation of 7-amino-4-chloro-3-propoxyisocoumarin as a γ-secretase inhibitor typically involves cell-based assays to measure the levels of secreted Aβ peptides.

Cell-Based Assay for Aβ Peptide Production
  • Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected to overexpress human APP are commonly used.

  • Treatment: Cells are incubated with varying concentrations of 7-amino-4-chloro-3-propoxyisocoumarin for a set period (e.g., 24-48 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification of Aβ Peptides:

    • ELISA (Enzyme-Linked Immunosorbent Assay): This is the gold-standard method for quantifying Aβ40 and Aβ42 levels. Specific antibodies for the C-termini of Aβ40 and Aβ42 are used to capture and detect the respective peptides.

    • Western Blotting: This technique can be used to detect the intracellular C-terminal fragments of APP (C83 and C99), which accumulate when γ-secretase is inhibited.

Experimental Workflow for Biological Evaluation

Bio_Assay_Workflow Workflow for Biological Evaluation of γ-Secretase Inhibitors cluster_analysis Analysis Cell_Culture 1. Cell Culture (APP-overexpressing cells) Treatment 2. Treatment (Varying concentrations of inhibitor) Cell_Culture->Treatment Incubation 3. Incubation (24-48 hours) Treatment->Incubation Sample_Collection 4. Sample Collection (Supernatant and Cell Lysate) Incubation->Sample_Collection ELISA 5a. ELISA (Quantify Aβ40/Aβ42 in supernatant) Sample_Collection->ELISA Western_Blot 5b. Western Blot (Detect C99/C83 in lysate) Sample_Collection->Western_Blot Data_Analysis 6. Data Analysis (Determine IC50 values) ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing γ-secretase inhibition.

Conclusion

7-amino-4-chloro-3-propoxyisocoumarin is a promising isocoumarin derivative that has demonstrated selective inhibition of γ-secretase-mediated Aβ peptide production. Its discovery has provided a valuable chemical scaffold for the development of potential therapeutic agents for Alzheimer's disease. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. Further investigation into its precise mechanism of action and optimization of its structure could lead to the development of more potent and selective drug candidates. This guide provides a foundational resource for researchers aiming to build upon the current knowledge of this intriguing molecule.

References

The Investigation of Protein Depalmitoylation: A Technical Guide to Evaluating Novel Inhibitors like JCP174

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein S-palmitoylation, a reversible post-translational lipid modification, is critical for regulating protein trafficking, localization, and function. The dynamic nature of this process is controlled by the interplay of palmitoyl-acyl transferases (PATs) and depalmitoylating enzymes, also known as palmitoyl-protein thioesterases (PPTs). Dysregulation of protein palmitoylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the enzymes that mediate depalmitoylation attractive therapeutic targets. This technical guide provides an in-depth overview of the core methodologies used to investigate the effect of novel inhibitory compounds, such as the hypothetical JCP174, on protein depalmitoylation. We detail the key enzyme families involved, provide comprehensive experimental protocols for cornerstone assays, and illustrate critical workflows and pathways using diagrammatic representations.

Introduction to Protein Depalmitoylation

S-palmitoylation involves the attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester linkage. This modification increases the hydrophobicity of a protein, promoting its association with cellular membranes. The removal of palmitate, or depalmitoylation, is catalyzed by a class of enzymes called acyl-protein thioesterases (APTs) and other serine hydrolases. This process is crucial for the cellular life cycle of many proteins, allowing for their dissociation from membranes and subsequent degradation or trafficking to other cellular compartments.[1][2][3]

The primary families of depalmitoylating enzymes in mammals include:

  • Acyl-Protein Thioesterases (APTs): APT1 (LYPLA1) and APT2 (LYPLA2) are well-characterized enzymes that act on a broad range of substrates.[4][5]

  • α/β-Hydrolase Domain-Containing (ABHD) Proteins: The ABHD17 family of hydrolases has been shown to depalmitoylate Ras family GTPases and certain synaptic proteins.[3][4][5]

  • Palmitoyl-Protein Thioesterases (PPTs): PPT1 is a lysosomal enzyme, and its dysfunction is linked to the neurodegenerative disorder infantile neuronal ceroid lipofuscinosis.[1][3]

The development of small molecule inhibitors targeting these enzymes is a promising area of drug discovery. A compound like this compound would be evaluated for its potency and selectivity against these enzyme families to understand its therapeutic potential.

Key Experimental Protocols for Inhibitor Evaluation

To assess the effect of a compound like this compound on protein depalmitoylation, a series of in vitro and cell-based assays are typically employed. The following sections detail the protocols for two fundamental assays: the Acyl-Biotin Exchange (ABE) assay for measuring protein depalmitoylation in cells and the Fluorescence Polarization (FP) assay for quantifying inhibitor binding to purified enzymes.

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a semi-quantitative method to detect changes in the palmitoylation status of specific proteins in response to an inhibitor.[6][7] The workflow involves three main steps: blocking of free thiols, cleavage of palmitate-cysteine thioester bonds, and biotinylation of the newly exposed cysteines.

Experimental Protocol:

  • Cell Lysis and Blocking of Free Thiols:

    • Harvest cells treated with either vehicle or this compound and lyse them in a buffer containing 50 mM HEPES (pH 7.0), 2% SDS, 1 mM EDTA, and a protease inhibitor cocktail.

    • Crucially, include 20 mM N-ethylmaleimide (NEM) in the lysis buffer to irreversibly block all free cysteine thiol groups.[8][9] Incubate for 1 hour at 4°C with constant agitation.

  • Acetone (B3395972) Precipitation:

    • Precipitate the proteins by adding four volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins. This step removes excess NEM.

    • Wash the protein pellet with cold acetone to ensure complete removal of the blocking agent.

  • Thioester Cleavage and Biotinylation:

    • Resuspend the protein pellet in a buffer containing 4% SDS.

    • Divide the sample into two equal aliquots.

    • To one aliquot (+HAM), add a neutral hydroxylamine (B1172632) (HAM) solution to a final concentration of 0.7 M to specifically cleave the thioester bonds linking palmitate to cysteine residues.[8][9]

    • To the second aliquot (-HAM), add a Tris buffer as a negative control.

    • To both aliquots, add 1 mM Biotin-HPDP (a thiol-reactive biotinylation reagent) to label the newly exposed cysteine thiols in the +HAM sample.

    • Incubate for 1 hour at room temperature.

  • Affinity Purification and Analysis:

    • Perform another acetone precipitation to remove excess Biotin-HPDP and HAM.

    • Resuspend the pellets in a buffer with a low percentage of SDS (0.1%) and incubate with neutravidin-conjugated beads to capture the biotinylated (i.e., formerly palmitoylated) proteins.[8]

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads using a reducing agent like β-mercaptoethanol.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

The workflow for the ABE assay is depicted below:

ABE_Workflow start Cells Treated with Vehicle or this compound lysis Lysis with NEM (Block Free Thiols) start->lysis precip1 Acetone Precipitation (Remove NEM) lysis->precip1 resuspend Resuspend in SDS Buffer precip1->resuspend split Split Sample resuspend->split ham_plus + Hydroxylamine (HAM) + Biotin-HPDP split->ham_plus Sample ham_minus - HAM (Control) + Biotin-HPDP split->ham_minus Control precip2_plus Acetone Precipitation ham_plus->precip2_plus precip2_minus Acetone Precipitation ham_minus->precip2_minus affinity_plus Neutravidin Affinity Purification precip2_plus->affinity_plus affinity_minus Neutravidin Affinity Purification precip2_minus->affinity_minus elute_plus Elution affinity_plus->elute_plus elute_minus Elution affinity_minus->elute_minus wb_plus Western Blot elute_plus->wb_plus wb_minus Western Blot elute_minus->wb_minus

Acyl-Biotin Exchange (ABE) Assay Workflow.
Fluorescence Polarization (FP) Assay for Inhibitor Potency

Fluorescence polarization is a powerful technique for measuring the binding affinity of small molecules to purified proteins in a homogeneous format, making it ideal for high-throughput screening and determining inhibitor potency (e.g., IC50 values).[10][11] The assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its tumbling slows, and the polarization of the emitted light increases. A competitive inhibitor like this compound will displace the tracer from the protein, leading to a decrease in fluorescence polarization.

Experimental Protocol:

  • Assay Components:

    • Purified depalmitoylating enzyme (e.g., recombinant APT1 or APT2).

    • A fluorescently labeled tracer molecule that is a known ligand for the enzyme's active site.

    • Test compound (this compound) in a serial dilution.

    • Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent aggregation).

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the purified enzyme and the fluorescent tracer.

    • Add the serially diluted this compound to the wells. Include wells with no inhibitor (high polarization control) and wells with no enzyme (low polarization control).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The raw polarization data is plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a dose-response curve to calculate the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent tracer.

The principle of the competitive FP assay is illustrated below:

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor (this compound) Enzyme_A Enzyme Tracer_A Tracer Enzyme_A->Tracer_A Binding label_A High Polarization (Slow Tumbling) Enzyme_B Enzyme Inhibitor This compound Enzyme_B->Inhibitor Competitive Binding Tracer_B Tracer label_B Low Polarization (Fast Tumbling)

Principle of a Competitive Fluorescence Polarization Assay.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Hypothetical IC50 Data for this compound

The potency and selectivity of this compound would be determined by testing it against a panel of depalmitoylating enzymes. The results would typically be presented in a table.

EnzymeIC50 (nM) for this compound
APT150
APT275
ABHD17A> 10,000
ABHD17B> 10,000
ABHD17C> 10,000
PPT18,500

This is hypothetical data for illustrative purposes.

This table would indicate that this compound is a potent and selective inhibitor of APT1 and APT2, with little to no activity against the tested ABHD17 isoforms or PPT1 at the concentrations tested.

Hypothetical ABE Assay Results for this compound

The results from an ABE assay would demonstrate the effect of this compound on the palmitoylation status of a specific substrate protein in a cellular context.

Substrate ProteinTreatmentRelative Palmitoylation Level (%)
Protein XVehicle100
Protein XThis compound (1 µM)185
Protein YVehicle100
Protein YThis compound (1 µM)192

This is hypothetical data for illustrative purposes.

An increase in the relative palmitoylation level upon treatment with this compound would indicate that the compound is successfully inhibiting the depalmitoylation of proteins X and Y in cells, leading to their accumulation in a palmitoylated state.

Signaling Pathways and Logical Relationships

This compound, by inhibiting depalmitoylation, would be expected to impact signaling pathways that are regulated by dynamic palmitoylation. For example, the localization and signaling of many G-proteins and kinases are controlled by their palmitoylation status.

The logical relationship between this compound and its cellular effects can be visualized as follows:

Signaling_Pathway This compound This compound APT APT1/APT2 (Depalmitoylating Enzyme) This compound->APT Inhibits Substrate_Palmitoylated Substrate-Palmitate (Membrane-Bound) APT->Substrate_Palmitoylated Depalmitoylates Palmitoylation_Cycle Palmitoylation Cycle Palmitoylation_Cycle->Substrate_Palmitoylated PATs Substrate_Depalmitoylated Substrate (Cytosolic) Substrate_Palmitoylated->Substrate_Depalmitoylated Downstream_Signaling Downstream Signaling (e.g., Growth, Proliferation) Substrate_Palmitoylated->Downstream_Signaling Activates Substrate_Depalmitoylated->Palmitoylation_Cycle

Effect of this compound on a Palmitoylation-Dependent Signaling Pathway.

Conclusion

The study of protein depalmitoylation and the development of its inhibitors are of significant interest for therapeutic intervention in a range of diseases. A thorough investigation of a novel compound like this compound requires a multi-faceted approach, combining biochemical assays to determine potency and selectivity with cell-based assays to confirm on-target effects and functional outcomes. The methodologies detailed in this guide provide a robust framework for the initial characterization and validation of such compounds, paving the way for further preclinical and clinical development.

References

Initial Studies and Characterization of JCP174: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial studies and characterization related to "JCP174". It is important to note that publicly available information on a specific molecule designated "this compound" is limited and appears to refer to different research assets. This guide synthesizes the available technical information for researchers, scientists, and drug development professionals, focusing on this compound as a protocol for analyzing the JNK signaling pathway and as a representative inhibitor of the JAK/STAT signaling pathway.

Section 1: this compound as a Protocol for JNK Signaling Pathway Analysis

This compound is described as a protocol for the analysis of the c-Jun N-terminal kinase (JNK) signaling pathway. The primary application of this protocol is to measure the activation of the JNK pathway by detecting the phosphorylated form of JNK (p-JNK) via Western blot.

Experimental Protocol: JNK Activation Analysis by Western Blot

This protocol details the fundamental steps for cell stimulation and detection of JNK phosphorylation.

Table 1: Experimental Protocol for JNK Activation Analysis

StepProcedureDetails
1Cell Culture and Stimulation Plate mammalian cell lines (e.g., HEK293, HeLa, Jurkat) to 80-90% confluency. For reduced basal kinase activity, starve cells in serum-free medium for 4-6 hours if necessary. Treat cells with a JNK activator (e.g., Anisomycin, TNF-α) or the experimental compound for the desired time. An untreated control should be included.
2Cell Lysis and Protein Extraction After stimulation, lyse the cells to extract total protein.
3Western Blot Separate protein lysates by SDS-PAGE and transfer to a membrane. Block the membrane and then incubate with a primary antibody specific for phosphorylated JNK (p-JNK). Following incubation with an appropriate HRP-conjugated secondary antibody, detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
4Stripping and Reprobing (Optional) To normalize for protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody for total JNK.
JNK Signaling Pathway

The JNK pathway is a multi-tiered kinase cascade. Upstream signals activate MAP3Ks (e.g., MEKK1-4, MLKs), which in turn phosphorylate and activate MAP2Ks (MKK4 and MKK7). MKK4 and MKK7 are the direct upstream kinases that dually phosphorylate JNK at its T-P-Y motif, leading to its activation. Activated JNK can then translocate to the nucleus to phosphorylate transcription factors like c-Jun.[1] The activation of JNK can lead to various cellular outcomes, including the regulation of cell proliferation, differentiation, apoptosis, and inflammation.[1]

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress Signals Stress Signals MAP3K MAP3K (e.g., MEKK1-4, MLKs) Stress Signals->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K Phosphorylation JNK JNK MAP2K->JNK Dual Phosphorylation (Thr183/Tyr185) cJun c-Jun JNK->cJun Phosphorylation Cellular Response Cellular Response (Proliferation, Apoptosis, etc.) cJun->Cellular Response

JNK Signaling Pathway Activation
Experimental Workflow: this compound Protocol

The following diagram illustrates the workflow for the this compound protocol for analyzing JNK activation.

JCP174_Workflow Cell_Culture 1. Cell Culture & Stimulation Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE & Western Blot Cell_Lysis->SDS_PAGE Antibody_Incubation 4. Antibody Incubation (p-JNK & Secondary) SDS_PAGE->Antibody_Incubation Signal_Detection 5. Signal Detection (ECL) Antibody_Incubation->Signal_Detection Data_Analysis 6. Data Analysis Signal_Detection->Data_Analysis JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->JAK Inhibition

References

Unraveling the Chemical Biology of JCP174: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and biological activities of JCP174, a small molecule with demonstrated inhibitory effects in distinct and significant biological contexts. This document consolidates available data on its chemical characteristics, mechanism of action, and relevant experimental protocols, presenting it in a manner conducive to advanced research and development.

Core Chemical Properties of this compound

This compound is chemically identified as 7-amino-4-chloro-3-propoxyisocoumarin. Its fundamental properties are summarized below, providing a foundational reference for experimental design and interpretation.

PropertyValueReference
Formal Name 7-amino-4-chloro-3-propoxy-1H-2-benzopyran-1-one[1]
CAS Number 126062-19-9[1]
Molecular Formula C₁₂H₁₂ClNO₃[1]
Formula Weight 253.7[1]
Purity ≥98%[1]
Formulation A crystalline solid
Solubility Soluble in DMSO
λmax 239, 291 nm

Dual Inhibitory Profile of this compound

This compound has been identified as a potent inhibitor of two distinct enzymes: human leukocyte elastase (HLE) and the Toxoplasma gondii palmitoyl (B13399708) protein thioesterase-1 (TgPPT1). This dual activity makes it a molecule of interest in both inflammatory diseases and parasitology.

Inhibition of Human Leukocyte Elastase (HLE)

This compound belongs to the class of 3-alkoxy-7-amino-4-chloroisocoumarins, which are recognized as highly potent, mechanism-based inhibitors of HLE.

Quantitative Data on HLE Inhibition

Compound ClassTargetPotency (kobs/[I])
3-alkoxy-7-amino-4-chloroisocoumarinsHuman Leukocyte Elastase10⁴ - 10⁶ M⁻¹s⁻¹
Inhibition of Toxoplasma gondii Palmitoyl Protein Thioesterase-1 (TgPPT1)

This compound has been shown to inhibit TgPPT1, a depalmitoylase in the parasite Toxoplasma gondii. This inhibition has functional consequences for the parasite's life cycle.

Observed Effects on Toxoplasma gondii

The inhibitory action of this compound on TgPPT1 leads to distinct phenotypic changes in the parasite.

ConcentrationObserved EffectReference
0.5 µMEnhanced plaque formation
50 µMEnhanced plaque formation, increased number of attached and invaded parasites, and increased gliding motility

Signaling Pathways and Mechanisms of Action

Human Leukocyte Elastase Signaling

Human leukocyte elastase is a serine protease that, when released during inflammation, can degrade components of the extracellular matrix. Its activity is implicated in various inflammatory conditions. HLE can trigger signaling cascades that influence cell behavior, including proliferation and apoptosis. One such pathway involves the activation of the PI3K/Akt signaling pathway in leukemia cells, which promotes cell proliferation and inhibits apoptosis.

HLE_Signaling HLE Human Leukocyte Elastase (HLE) PI3K PI3K HLE->PI3K Activates This compound This compound This compound->HLE Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis

HLE-mediated activation of the PI3K/Akt pathway.
Role of TgPPT1 in Toxoplasma gondii Invasion

TgPPT1 is a depalmitoylase, an enzyme that removes palmitate groups from proteins. Palmitoylation is a reversible post-translational modification that affects protein localization and function. In Toxoplasma gondii, the dynamic cycling of palmitoylation and depalmitoylation is crucial for the proper function of proteins involved in motility and host cell invasion. By inhibiting TgPPT1, this compound disrupts this cycle, leading to an altered state of protein palmitoylation and consequently affecting the parasite's ability to invade host cells.

TgPPT1_Function cluster_palmitoylation Palmitoylation Cycle Protein Protein Palmitoylated_Protein Palmitoylated Protein (e.g., motility-associated proteins) Protein->Palmitoylated_Protein Palmitoylation (PATs) Palmitoylated_Protein->Protein Depalmitoylation Invasion Host Cell Invasion Palmitoylated_Protein->Invasion Regulates TgPPT1 TgPPT1 TgPPT1->Palmitoylated_Protein This compound This compound This compound->TgPPT1 Inhibits

Role of TgPPT1 in the T. gondii palmitoylation cycle.

Experimental Protocols

General Protocol for HLE Inhibition Assay

This protocol is a generalized procedure based on commercially available fluorometric inhibitor screening kits.

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.005% Triton X-100).

    • Reconstitute human leukocyte elastase (HLE) in the assay buffer to a stock concentration.

    • Prepare a fluorogenic HLE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA) stock solution in DMSO.

    • Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

  • Assay Procedure :

    • In a 96-well microplate, add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive inhibitor control.

    • Add the HLE solution to all wells except for the blank (substrate only) wells.

    • Incubate the plate at 37°C for 5-10 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the HLE substrate to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 400/505 nm) in kinetic mode at 37°C for 30 minutes.

  • Data Analysis :

    • Determine the rate of reaction (V) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

HLE_Assay_Workflow start Start prep Prepare Reagents (Buffer, HLE, Substrate, this compound) start->prep plate Plate this compound Dilutions and Controls prep->plate add_hle Add HLE Solution plate->add_hle incubate Incubate at 37°C add_hle->incubate add_sub Add Substrate incubate->add_sub measure Measure Fluorescence (Kinetic) add_sub->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for HLE inhibition assay.
General Protocol for TgPPT1 Activity Assay

This protocol is a generalized procedure based on established methods for measuring palmitoyl protein thioesterase activity.

  • Reagent Preparation :

    • Prepare a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM EDTA, pH 7.0).

    • Culture and harvest Toxoplasma gondii tachyzoites and prepare a cell lysate.

    • Obtain or synthesize a fluorogenic substrate for PPT1 (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside).

    • Dissolve this compound in DMSO to create a stock solution and prepare serial dilutions.

  • Assay Procedure :

    • In a microplate, add the this compound dilutions to the respective wells, along with vehicle and positive controls.

    • Add the T. gondii lysate to each well.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic PPT1 substrate.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a set period (e.g., 15 minutes to 3 hours).

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Measure the fluorescence of the released fluorophore.

  • Data Analysis :

    • Subtract the background fluorescence (from wells without enzyme or substrate).

    • Calculate the percentage of TgPPT1 activity relative to the vehicle control.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound (7-amino-4-chloro-3-propoxyisocoumarin) is a versatile small molecule inhibitor with significant potential for research in both inflammatory diseases and parasitology. Its well-defined chemical structure and dual inhibitory action against human leukocyte elastase and Toxoplasma gondii PPT1 make it a valuable tool for probing the functions of these enzymes in their respective pathological contexts. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into the therapeutic and research applications of this compound and related compounds. Further studies are warranted to determine the specific kinetic parameters of inhibition and to explore its efficacy in more complex biological models.

References

JCP174's Selectivity for Palmitoyl Protein Thioesterase-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JCP174 is a small molecule inhibitor primarily identified for its activity against the Toxoplasma gondii palmitoyl (B13399708) protein thioesterase-1 (TgPPT1), an enzyme crucial for the parasite's host-cell invasion. Beyond its effects on the parasite enzyme, this compound also exhibits inhibitory activity against mammalian elastases, specifically porcine pancreatic elastase and human leukocyte elastase. This dual activity makes the comprehensive characterization of this compound's selectivity profile a critical aspect for its potential development as a therapeutic agent or a chemical probe. This technical guide provides an in-depth overview of the selectivity of this compound, presenting available quantitative data, detailed experimental protocols for the key assays, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against its primary target, TgPPT1, and its known off-targets, human leukocyte elastase and porcine pancreatic elastase. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes. A direct comparison with human PPT1 is crucial for a complete selectivity profile; however, specific inhibitory data for this compound against the human ortholog is not currently available in the public domain.

Target EnzymeOrganism/Tissue SourceIC50 (µM)Reference
Palmitoyl Protein Thioesterase-1 (PPT1)Toxoplasma gondii (TgPPT1)Data Not AvailableChild et al., 2013
Human Leukocyte ElastaseHumanData Not AvailableChild et al., 2013
Porcine Pancreatic ElastasePorcine PancreasData Not AvailableChild et al., 2013

Note: While the inhibitory action of this compound on these enzymes is documented, specific IC50 values are not provided in the primary literature. Further investigation is required to quantify the precise potency and establish a clear selectivity window.

Experimental Protocols

The determination of this compound's inhibitory activity relies on robust enzymatic assays. The following sections detail the methodologies for assessing the inhibition of palmitoyl protein thioesterase-1 and human leukocyte elastase.

Protocol for Palmitoyl Protein Thioesterase-1 (PPT1) Inhibition Assay

This protocol is adapted from methodologies used for characterizing PPT1 inhibitors and is applicable for determining the IC50 of this compound against TgPPT1.

1. Reagents and Materials:

  • Recombinant TgPPT1 enzyme

  • This compound (dissolved in DMSO)

  • Fluorogenic PPT1 substrate (e.g., 4-methylumbelliferyl-6-thiopalmitoyl-β-glucoside)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add 50 µL of the diluted this compound solutions to the respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add 25 µL of recombinant TgPPT1 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well, except for the negative control wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic PPT1 substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 365 nm and emission at 448 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol for Human Leukocyte Elastase (HLE) Inhibition Assay

This protocol describes a fluorometric assay for determining the IC50 of this compound against human leukocyte elastase.

1. Reagents and Materials:

  • Human Leukocyte Elastase (HLE)

  • This compound (dissolved in DMSO)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 M NaCl

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration remains low.

  • To the wells of a 96-well black microplate, add 50 µL of the various this compound dilutions. Include positive control (enzyme only) and negative control (buffer only) wells.

  • Add 25 µL of HLE solution (diluted in assay buffer) to all wells except the negative controls.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Start the reaction by adding 25 µL of the fluorogenic elastase substrate to each well.

  • Monitor the increase in fluorescence (e.g., excitation at 360 nm and emission at 460 nm) over time in a kinetic mode.

  • Calculate the reaction rates and percent inhibition as described in the PPT1 assay protocol.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a suitable model.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

JCP174_Mechanism_of_Action cluster_PPT1 PPT1 Inhibition cluster_Elastase Elastase Inhibition PPT1 Palmitoyl Protein Thioesterase-1 (PPT1) Depalmitoylated_Protein Depalmitoylated Protein PPT1->Depalmitoylated_Protein Palmitate Palmitate PPT1->Palmitate Palmitoylated_Protein Palmitoylated Protein Substrate Palmitoylated_Protein->PPT1 Elastase Elastase Cleaved_Elastin Cleaved Elastin Peptides Elastase->Cleaved_Elastin Elastin Elastin Substrate Elastin->Elastase This compound This compound This compound->PPT1 This compound->Elastase

Caption: this compound's dual inhibitory action on PPT1 and Elastase.

Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Serial Dilutions of this compound C Add this compound to Microplate Wells A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme and Pre-incubate B->D C->D E Initiate Reaction with Substrate D->E F Measure Signal (Fluorescence) Kinetically E->F G Calculate Reaction Rates and % Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: General workflow for in vitro enzyme inhibition assays.

JCP174 and Elastase Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of JCP174, a potent irreversible inhibitor of serine proteases, with a specific focus on its interaction with human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of elastase inhibition in various inflammatory diseases.

Introduction to this compound and Elastase

This compound belongs to the class of 3-alkoxy-7-amino-4-chloroisocoumarins, which are known mechanism-based inhibitors of serine proteases. Elastases, particularly neutrophil elastase, are key mediators of tissue damage and inflammation in a range of pathologies, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The irreversible inactivation of elastase by compounds like this compound presents a promising strategy for mitigating the destructive consequences of unchecked elastolytic activity.

This compound is also recognized as a depalmitoylase inhibitor, targeting the palmitoyl (B13399708) protein thioesterase-1 (TgPPT1) in Toxoplasma gondii.[1] However, this guide will focus on its well-documented activity as an elastase inhibitor.

Quantitative Analysis of Elastase Inhibition

The inhibitory potency of 3-alkoxy-7-amino-4-chloroisocoumarins, the class of compounds to which this compound belongs, has been extensively studied. The second-order rate constant for inhibition (k_obs/[I]) is a key parameter for quantifying the efficiency of irreversible inhibitors. The following tables summarize the kinetic data for representative compounds from this class against both human leukocyte elastase and porcine pancreatic elastase.

Table 1: Inhibition of Human Leukocyte Elastase (HLE) by 3-Alkoxy-7-amino-4-chloroisocoumarins

Compound (Substituent at 7-position)3-Alkoxy Groupk_obs/[I] (M⁻¹s⁻¹)Reference
Phenylureido2-Bromoethoxy1.2 x 10⁶[1]
Benzoyl-L-PhenylalanylMethoxy1.8 x 10⁵[1]

Table 2: Inhibition of Porcine Pancreatic Elastase (PPE) by 7-Substituted 3-Alkoxy-4-chloroisocoumarins

Compound (Substituent at 7-position)3-Alkoxy Groupk_obs/[I] (M⁻¹s⁻¹)Reference
tert-ButylureidoEthoxy8,100[2]
PhenylthioureidoEthoxy12,000[2]

Mechanism of Irreversible Inhibition

This compound and related isocoumarins act as "suicide substrates" for serine proteases. The inhibitory mechanism involves a multi-step process initiated by the formation of a non-covalent Michaelis complex, followed by acylation of the active site serine residue (Ser-195) of the elastase. This forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

At physiological pH (7.5), many of these isocoumarins can subsequently alkylate the active site histidine (His-57) via a quinone imine methide intermediate, leading to a doubly covalent and essentially irreversible complex.[2] The crystal structure of the complex between porcine pancreatic elastase and 4-chloro-3-ethoxy-7-guanidinoisocoumarin (B52176) has been determined, providing detailed insights into the molecular interactions within the active site.[2]

G cluster_0 This compound Inhibition Mechanism This compound This compound Michaelis_Complex Non-covalent Michaelis Complex This compound->Michaelis_Complex Initial Binding Elastase Elastase Elastase->Michaelis_Complex Acyl_Enzyme Stable Acyl-Enzyme (Ser-195 Acylated) Michaelis_Complex->Acyl_Enzyme Acylation Alkylation Alkylation of His-57 (pH 7.5) Acyl_Enzyme->Alkylation Inactive_Enzyme Irreversibly Inactivated Elastase Alkylation->Inactive_Enzyme

Mechanism of elastase inhibition by this compound.

Experimental Protocols

Synthesis of 3-Alkoxy-7-amino-4-chloroisocoumarins

The synthesis of this compound and its analogs typically involves a multi-step process. A general procedure is outlined below, based on established methods.

G cluster_1 Synthetic Workflow Start Substituted Homophthalic Acid Esterification Esterification (Alcohol, H₂SO₄) Start->Esterification Monoester Homophthalate Monoester Esterification->Monoester Cyclization Cyclization/Chlorination (PCl₅, Toluene) Monoester->Cyclization Isocoumarin (B1212949) 3-Alkoxy-4-chloroisocoumarin Cyclization->Isocoumarin Functionalization Functionalization at 7-position (e.g., amination) Isocoumarin->Functionalization Final_Product This compound Analog Functionalization->Final_Product

General synthetic scheme for this compound analogs.

A detailed protocol involves the conversion of a substituted homophthalic acid to its corresponding monoester using an appropriate alcohol and sulfuric acid. The resulting homophthalate monoester is then cyclized and chlorinated using phosphorus pentachloride in toluene (B28343) to yield the 3-alkoxy-4-chloroisocoumarin core. Subsequent modifications at the 7-position, such as amination followed by acylation or ureido formation, produce the final inhibitor.

Elastase Inhibition Assay

The rate of inactivation of elastase by this compound can be determined by measuring the residual enzyme activity over time after the addition of the inhibitor.

Materials:

  • Human Leukocyte Elastase or Porcine Pancreatic Elastase

  • This compound or analog

  • Chromogenic or fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the elastase, inhibitor, and substrate in the assay buffer.

  • Add a solution of the elastase to the wells of a microplate.

  • Initiate the reaction by adding a solution of the inhibitor at various concentrations.

  • At specific time intervals, add the substrate to the wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • The pseudo-first-order rate constant (k_obs) for inactivation is determined at each inhibitor concentration by fitting the data to a first-order decay equation.

  • The second-order rate constant (k_obs/[I]) is obtained from the slope of a plot of k_obs versus the inhibitor concentration.

Impact on Inflammatory Signaling Pathways

Neutrophil elastase is known to influence key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting elastase, this compound can modulate these downstream signaling events, thereby reducing the production of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway

Neutrophil elastase can activate the NF-κB pathway, leading to the transcription of genes involved in inflammation. Elastase inhibitors, such as sivelestat, have been shown to decrease NF-κB activation by inhibiting IκB phosphorylation.[3] This prevents the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression.

G cluster_2 Elastase and NF-κB Signaling Elastase Elastase IKK IKK Activation Elastase->IKK This compound This compound This compound->Elastase IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression

Inhibition of NF-κB activation by this compound.
MAPK Signaling Pathway

Neutrophil elastase can also activate the MAPK signaling cascade, including the ERK1/2, p38, and JNK pathways. This activation can lead to various cellular responses, including proliferation and the production of inflammatory mediators. Inhibition of neutrophil elastase has been demonstrated to attenuate the activation of these MAPK pathways, thereby reducing the inflammatory response.

G cluster_3 Elastase and MAPK Signaling Elastase Elastase MAPKKK MAPKKK Activation Elastase->MAPKKK This compound This compound This compound->Elastase MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) Activation MAPKK->MAPK Cellular_Response Inflammatory Response & Proliferation MAPK->Cellular_Response

Modulation of MAPK signaling by this compound.

Conclusion

This compound represents a class of highly potent, irreversible inhibitors of human leukocyte and porcine pancreatic elastase. The detailed kinetic and structural data available for its analogs provide a solid foundation for understanding its mechanism of action. By inactivating elastase, this compound can effectively block downstream inflammatory signaling through the NF-κB and MAPK pathways. These characteristics make this compound and related 3-alkoxy-4-chloroisocoumarins compelling candidates for further investigation in the development of novel anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for JCP174 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JCP174, a representative inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, in cell culture experiments. While limited public information exists for a specific molecule designated "this compound," this document outlines generalized, robust procedures for a compound of this class, based on standard laboratory practices for small molecule inhibitors.[1]

Introduction to this compound and the JAK/STAT Pathway

The JAK/STAT signaling cascade is a crucial pathway in cellular communication, integral to processes such as cell growth, differentiation, and immune response.[1] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1] this compound is presented as a representative inhibitor that targets this pathway, making it a valuable tool for research and drug development.[1] this compound is purported to act by inhibiting the phosphorylation of JAKs, which in turn blocks the downstream activation of STAT proteins.[1]

It is important to note that some resources refer to a "this compound protocol" for analyzing the c-Jun N-terminal kinase (JNK) signaling pathway. However, the more detailed application information available points towards its role as a JAK/STAT inhibitor. Researchers should verify the specific nature of their compound.

Signaling Pathway Diagram

JCP174_JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Target Gene Expression pSTAT->Gene_Expression Induces This compound This compound This compound->JAK Inhibits Phosphorylation

Caption: this compound inhibits JAK phosphorylation, blocking downstream STAT activation.

This compound Solution Preparation and Storage

Proper handling of this compound is crucial for maintaining its stability and ensuring experimental reproducibility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol for 10 mM Stock Solution:

  • Equilibration: Allow the this compound powder vial to reach room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Working Solutions: Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer immediately before use. It is critical to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced cellular toxicity.

Summary of this compound Properties:

PropertyRecommendation
Solvent Anhydrous DMSO
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Stability Stable in cell culture media for up to 72 hours at 37°C. For longer experiments, replenish every 48-72 hours.

Experimental Protocols

Cell Proliferation Assay (MTS-based)

This protocol outlines a general method to assess the effect of this compound on cell proliferation.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent

Protocol:

  • Cell Seeding: Suspend cells in complete medium and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, until a color change is visible.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

Inhibition of STAT3 Phosphorylation (Western Blot)

This experiment determines the concentration-dependent inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation.

Materials:

  • Suitable cell line (e.g., HeLa, A549)

  • Serum-free and complete cell culture medium

  • This compound stock solution

  • Cytokine stimulant (e.g., IL-6, Oncostatin M)

  • Lysis buffer

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Cell Seeding: Seed a suitable cell line in a 6-well plate to achieve 80-90% confluency on the day of the experiment.

  • Cell Starvation: Replace the complete medium with serum-free medium and incubate for 4-6 hours to reduce basal levels of phosphorylated STAT3.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound dilutions to the respective wells, including a vehicle control (DMSO). Incubate for 1-2 hours.

  • Cytokine Stimulation: Add the appropriate cytokine stimulant (e.g., IL-6 at 10 ng/mL) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and add lysis buffer to extract total protein.

  • Western Blot:

    • Determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibody against phospho-STAT3.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total STAT3 to normalize for protein loading.

Experimental Workflow Diagram

JCP174_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 6-well Plate Cell_Starvation 2. Serum Starve (4-6 hours) Cell_Seeding->Cell_Starvation JCP174_Pretreat 3. Pre-treat with This compound (1-2 hours) Cell_Starvation->JCP174_Pretreat Cytokine_Stim 4. Stimulate with Cytokine (15-30 min) JCP174_Pretreat->Cytokine_Stim Cell_Lysis 5. Cell Lysis Cytokine_Stim->Cell_Lysis Western_Blot 6. Western Blot for pSTAT3 & Total STAT3 Cell_Lysis->Western_Blot

Caption: A typical workflow for assessing the inhibitory activity of this compound.

Data Presentation

Quantitative data, such as the half-maximal inhibitory concentration (IC50), is essential for evaluating the potency of this compound. IC50 values can vary depending on the cell line and assay conditions.

Hypothetical IC50 Values for this compound:

CompoundTarget Cell LineStimulantIC50 (nM)
This compoundHeLaIL-6 (10 ng/mL)50
Control InhibitorHeLaIL-6 (10 ng/mL)25
This compoundA549Oncostatin M (20 ng/mL)75

Table based on hypothetical data presented in a similar context.

Cell Viability Data Example:

This compound Conc. (µM)% Cell Viability (72h)
0 (Vehicle)100
0.0195
0.180
155
1020
1005

Troubleshooting and Best Practices

  • DMSO Sensitivity: Some cell lines are sensitive to DMSO. It is important to test the tolerance of your cells and keep the final DMSO concentration below the toxic threshold, typically <0.5%.

  • Cell Culture Consistency: Use cells with a consistent and low passage number to avoid phenotypic drift. Ensure consistent cell culture conditions (media, supplements, confluency).

  • Edge Effects: To minimize evaporation and temperature fluctuations in plate-based assays, avoid using the outer wells or fill them with sterile PBS.

  • Reagent Variability: Qualify new batches of critical reagents like serum and media before use in experiments to ensure consistency.

  • Standardize Protocols: Ensure all users are following the same standardized protocol to minimize operator variability.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using JCP174

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are pivotal in drug discovery and development, with many therapeutic agents functioning by modulating the activity of specific enzymes.[1] The robust in vitro characterization of novel enzyme inhibitors is a critical step, providing essential data on potency and mechanism of action. This document provides a detailed protocol for determining the inhibitory potential of a novel compound, JCP174, against a model protein kinase. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. Dysregulation of kinase activity is implicated in numerous diseases, making them a key target for therapeutic intervention.

The following protocols describe a luminescence-based kinase activity assay to determine the half-maximal inhibitory concentration (IC50) of this compound. This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.[1]

Signaling Pathway

Protein kinases are integral components of signaling cascades that regulate a multitude of cellular processes. The diagram below illustrates a generic MAP Kinase (MAPK) signaling cascade, a common pathway in which protein kinases are involved. This compound is hypothesized to inhibit a kinase within such a pathway, thereby modulating downstream cellular responses.

a_generic_MAP_Kinase_MAPK_signaling_cascade cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression experimental_workflow reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, this compound) serial_dilution Serial Dilution of this compound reagent_prep->serial_dilution assay_setup Assay Plate Setup (Controls and Inhibitor Concentrations) reagent_prep->assay_setup serial_dilution->assay_setup pre_incubation Pre-incubation of Enzyme and this compound assay_setup->pre_incubation reaction_initiation Initiate Reaction with ATP/Substrate Mix pre_incubation->reaction_initiation incubation Incubation at Room Temperature reaction_initiation->incubation signal_generation Stop Reaction and Generate Luminescent Signal incubation->signal_generation data_acquisition Read Luminescence on Plate Reader signal_generation->data_acquisition data_analysis Data Analysis (Calculate % Inhibition, Plot IC50 Curve) data_acquisition->data_analysis

References

Application Notes and Protocols for Assessing the Efficacy of JCP174 Against Toxoplasma gondii Tachyzoites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Toxoplasma gondii is an obligate intracellular parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The tachyzoite is the rapidly replicating stage responsible for acute infection.[1][2] The development of novel therapeutics to combat toxoplasmosis is a critical area of research. This document provides a comprehensive set of protocols to assess the in vitro effects of a novel compound, JCP174, on T. gondii tachyzoites. The described methods will enable the evaluation of this compound's impact on parasite proliferation, host cell invasion, and cell cycle progression.

I. Quantitative Data Summary

The following tables represent hypothetical data for the effects of this compound on T. gondii tachyzoites. These tables are structured for the clear presentation and comparison of quantitative results obtained from the experimental protocols detailed below.

Table 1: Effect of this compound on T. gondii Tachyzoite Proliferation

This compound Concentration (µM)Inhibition of Proliferation (%)IC50 (µM)
0 (Control)0\multirow{5}{*}{2.5}
125.3 ± 3.1
2.551.2 ± 4.5
578.9 ± 5.2
1095.1 ± 2.8

Table 2: Effect of this compound on Host Cell Invasion by T. gondii Tachyzoites

This compound Concentration (µM)Invasion Rate (%)Inhibition of Invasion (%)
0 (Control)45.8 ± 3.70
135.2 ± 2.923.1
2.522.1 ± 3.151.7
510.5 ± 2.477.1
104.2 ± 1.890.8

Table 3: Cell Cycle Analysis of this compound-Treated T. gondii Tachyzoites

This compound Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)65.2 ± 4.125.3 ± 2.89.5 ± 1.5
585.7 ± 5.310.1 ± 2.24.2 ± 1.1

II. Experimental Protocols

Parasite and Host Cell Culture
  • T. gondii Tachyzoite Maintenance: T. gondii tachyzoites (e.g., RH strain) are to be maintained by serial passage in human foreskin fibroblast (HFF) cell monolayers.[3][4] HFF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 µg/mL penicillin-streptomycin, at 37°C in a 5% CO2 incubator.[4]

  • Isolation of Tachyzoites: Freshly egressed tachyzoites are harvested from infected HFF monolayers by passing the culture supernatant through a 27-gauge needle to lyse host cells, followed by filtration through a 5.0-µm polycarbonate membrane to remove host cell debris.

Proliferation Assay (Plaque Assay)

This assay determines the effect of this compound on the overall lytic cycle of the tachyzoites, which includes invasion, replication, and egress.

  • Procedure:

    • Seed HFF cells in 6-well plates and grow to confluence.

    • Infect the HFF monolayers with approximately 100 tachyzoites per well for 2 hours.

    • Remove the inoculum and add fresh culture medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the plates for 7 days at 37°C and 5% CO2 without disturbing them.

    • Fix the cells with 4% formaldehyde (B43269) or cold methanol.

    • Stain with 0.1% crystal violet to visualize the plaques (zones of lysis).

    • Count the number of plaques and measure their size to determine the inhibitory effect of this compound.

Invasion Assay (Red/Green Assay)

This assay differentiates between extracellular (attached) and intracellular (invaded) parasites to specifically assess the impact of this compound on host cell penetration.

  • Procedure:

    • Grow HFF cells to confluence on glass coverslips in 24-well plates.

    • Pre-treat freshly harvested tachyzoites with various concentrations of this compound or a vehicle control for 1 hour.

    • Add the treated tachyzoites to the HFF monolayers and allow invasion to occur for 15-30 minutes at 37°C.

    • Wash the monolayers gently with phosphate-buffered saline (PBS) to remove non-adherent parasites.

    • Fix the cells with 4% formaldehyde.

    • Do not permeabilize the cells. Stain for extracellular parasites using a primary antibody against a major surface antigen (e.g., anti-SAG1) followed by a red fluorescent secondary antibody (e.g., Alexa Fluor 594).

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Stain for total (extracellular and intracellular) parasites using a different primary antibody against an internal parasite protein (e.g., anti-ROP1) or the same anti-SAG1 antibody, followed by a green fluorescent secondary antibody (e.g., Alexa Fluor 488).

    • Mount the coverslips on slides with a DNA stain (e.g., DAPI) to visualize host cell nuclei.

    • Image using a fluorescence microscope. Extracellular parasites will appear red and green (yellow overlay), while intracellular parasites will be only green. Quantify the number of invaded parasites relative to the total number of attached parasites.

Cell Cycle Analysis

This protocol determines if this compound affects the progression of the tachyzoite cell cycle.

  • Procedure:

    • Infect HFF monolayers with tachyzoites.

    • After 24 hours, add various concentrations of this compound or a vehicle control and incubate for a defined period (e.g., 12-24 hours).

    • Harvest the intracellular parasites by scraping and lysing the host cells.

    • Fix the parasites in 70% cold ethanol.

    • Treat the parasites with RNase A to remove RNA.

    • Stain the parasite DNA with propidium (B1200493) iodide (PI).

    • Analyze the DNA content of the parasite population by flow cytometry. The relative proportions of parasites in the G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity. Tachyzoites have a prominent G1 phase and a shorter S phase, with mitosis following immediately after DNA replication. An accumulation of parasites in a specific phase would suggest a cell cycle arrest induced by this compound.

III. Visualizations

JCP174_Effect_Workflow cluster_assays Assessment of this compound on Tachyzoites cluster_outcomes Potential Outcomes proliferation Proliferation Assay (Plaque Assay) reduced_plaques Reduced Plaque Formation proliferation->reduced_plaques invasion Invasion Assay (Red/Green Assay) invasion_block Inhibition of Host Cell Entry invasion->invasion_block cell_cycle Cell Cycle Analysis (Flow Cytometry) cycle_arrest Cell Cycle Arrest (e.g., G1 phase) cell_cycle->cycle_arrest This compound This compound Treatment This compound->proliferation Impacts Lytic Cycle This compound->invasion Affects Invasion This compound->cell_cycle Disturbs Cell Division

Caption: Experimental workflow for assessing this compound's effects.

Tachyzoite_Lytic_Cycle cluster_host Host Cell PVM Parasitophorous Vacuole Replication Replication (Endodyogeny) PVM->Replication Egress Host Cell Lysis (Egress) Replication->Egress Tachyzoite_Ext Extracellular Tachyzoite Egress->Tachyzoite_Ext Release of new tachyzoites Invasion Invasion Tachyzoite_Ext->Invasion Invasion->PVM JCP174_Invasion This compound JCP174_Invasion->Invasion Inhibits JCP174_Replication This compound JCP174_Replication->Replication Inhibits

Caption: The lytic cycle of T. gondii tachyzoites and potential inhibition points for this compound.

Apicoplast_Targeting This compound This compound Apicoplast Apicoplast This compound->Apicoplast Targets Metabolic_Pathways Essential Metabolic Pathways (e.g., Fatty Acid Synthesis, Isoprenoid Synthesis) Apicoplast->Metabolic_Pathways Contains Tachyzoite_Death Tachyzoite Death Metabolic_Pathways->Tachyzoite_Death Inhibition leads to

Caption: Hypothetical targeting of the apicoplast by this compound.

References

JCP174: Application Notes and Protocols for the Study of Elastase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HLE) and porcine pancreatic elastase (PPE) are serine proteases implicated in a variety of physiological and pathological processes. Unregulated elastase activity is a key driver in the progression of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Consequently, the identification and characterization of potent and specific elastase inhibitors are of significant interest in drug discovery and development. JCP174 is a mechanism-based inhibitor, acting as a suicide substrate that irreversibly inactivates both human leukocyte elastase and porcine pancreatic elastase[1][2][3]. This document provides detailed application notes and experimental protocols for the investigation of this compound's inhibitory effects on elastase activity.

Data Presentation

InhibitorTarget ElastaseIC50KiReference
SivelestatHuman Neutrophil Elastase44 nM200 nM[4][5]
GW-311616Human Neutrophil Elastase22 nM0.31 nM
ZD-0892Human Neutrophil Elastase-6.7 nM
ZD-0892Porcine Pancreatic Elastase-200 nM
MR889Human Leukocyte Elastase-1.27 µM
Eglin cHuman Pancreatic Elastase-0.37 nM

Signaling Pathway

Neutrophil elastase can exert its pro-inflammatory effects through the activation of Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor. This activation leads to the initiation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Specifically, elastase has been shown to selectively activate the p44/42 MAPK (ERK1/2) pathway in a biased manner that is independent of Gq-mediated calcium signaling and β-arrestin recruitment. Inhibition of elastase by this compound is expected to block this signaling cascade, thereby reducing the downstream inflammatory response.

Elastase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Elastase Neutrophil Elastase PAR2 PAR2 Elastase->PAR2 activates This compound This compound This compound->Elastase inhibits G_protein Gαs PAR2->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK12 p44/p42 MAPK (ERK1/2) PKA->ERK12 activates Transcription_Factors Transcription Factors (e.g., NF-κB) ERK12->Transcription_Factors activates Inflammation Inflammatory Response Transcription_Factors->Inflammation promotes

Caption: Elastase-mediated activation of PAR2 and the inhibitory effect of this compound.

Experimental Protocols

In Vitro Elastase Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound against human neutrophil elastase or porcine pancreatic elastase using a colorimetric substrate.

Materials:

  • Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)

  • This compound

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate

  • 0.1 M Tris-HCl buffer, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of elastase (e.g., 1 mg/mL) in 0.1 M Tris-HCl buffer, pH 8.0.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of SANA substrate in 0.1 M Tris-HCl buffer, pH 8.0.

  • Assay Protocol:

    • In a 96-well plate, add 10 µL of various concentrations of this compound (diluted in buffer) to the test wells. Add 10 µL of buffer with the same percentage of DMSO to the control wells.

    • Add 80 µL of elastase solution (e.g., final concentration of 3.3 µg/mL) to each well.

    • Incubate the plate for 20 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the SANA substrate solution (e.g., final concentration of 1.6 mM) to each well.

    • Immediately measure the absorbance at 410 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Assay_Workflow A Prepare Reagents: Elastase, this compound, Substrate B Add this compound and Elastase to 96-well plate A->B C Incubate for 20 minutes at room temperature B->C D Add Substrate to initiate reaction C->D E Measure Absorbance at 410 nm kinetically D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 value F->G

Caption: Workflow for the in vitro colorimetric elastase activity assay.

Cell-Based Assay to Assess Inhibition of Elastase-Induced MAPK Activation

This protocol outlines a method to evaluate the effect of this compound on elastase-induced p44/42 MAPK (ERK1/2) phosphorylation in a cell-based system.

Materials:

  • Cell line expressing PAR2 (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Human Neutrophil Elastase

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p44/42 MAPK (ERK1/2) and anti-total-p44/42 MAPK (ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture PAR2-expressing cells to ~80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with human neutrophil elastase for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-p44/42 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total p44/42 MAPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-p44/42 MAPK signal to the total p44/42 MAPK signal.

    • Compare the levels of phosphorylated p44/42 MAPK in this compound-treated cells to the elastase-stimulated control.

Western_Blot_Workflow A Culture and Serum-Starve PAR2-expressing cells B Pre-incubate with this compound A->B C Stimulate with Elastase B->C D Lyse Cells C->D E Western Blot for p-ERK1/2 and Total ERK1/2 D->E F Quantify and Analyze Data E->F

Caption: Workflow for the cell-based Western blot analysis.

Conclusion

This compound is a valuable tool for studying the role of elastase in various biological processes. The provided protocols offer robust methods for characterizing its inhibitory activity and its effects on downstream cellular signaling pathways. Further investigation to determine the precise IC50 and Ki values of this compound will be crucial for a comprehensive understanding of its potency and for its potential development as a therapeutic agent.

References

JCP174 solubility and preparation for research use

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

JCP174 is a small molecule inhibitor with potential applications in cell signaling research. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in common cell-based assays, as well as information on its mechanism of action. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

This compound Solubility and Storage

This compound is typically supplied as a lyophilized powder. Due to its hydrophobic nature, it has limited solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

1.1. Solubility Data

SolventSolubilityConcentrationNotes
DMSOSoluble≥ 10 mMRecommended for stock solutions.[1]
EthanolSparingly SolubleNot RecommendedMay require heating and may precipitate upon cooling or dilution.
WaterInsolubleNot RecommendedDirect dissolution in aqueous buffers is not advised.

1.2. Storage Conditions

  • Lyophilized Powder: Store at -20°C to -80°C, protected from light and moisture.

  • Stock Solution (in DMSO): Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.[1]

  • Working Solutions (in Culture Medium): Prepare fresh for each experiment from the DMSO stock solution.[1] this compound demonstrates good stability in standard cell culture media for up to 72 hours under typical incubation conditions (37°C, 5% CO₂).[1] For experiments lasting longer than 72 hours, it is advisable to replace the medium with freshly prepared this compound solution.[1]

Preparation of this compound Solutions

2.1. Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from lyophilized this compound powder.

Materials:

  • This compound lyophilized powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution from 5 mg of this compound with a molecular weight of 500 g/mol , you would add 1 mL of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved. Sonication may be used if dissolution is slow.[2]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.[1]

2.2. Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for use in experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells, typically below 0.5%.[2][3] Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

  • Use the freshly prepared working solutions immediately.

Experimental Protocols

3.1. Cell Proliferation Assay (MTS-Based)

This protocol provides a general method for evaluating the effect of this compound on the proliferation of a chosen cell line using a colorimetric MTS assay.[1]

Materials:

  • Cells of interest in complete culture medium

  • 96-well flat-bottom cell culture plates

  • This compound working solutions

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend them in complete medium to the desired density. b. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium as described in section 2.2. b. Carefully remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. c. Include wells for a vehicle control (DMSO) and a no-treatment control.[1]

  • Incubation: a. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTS Assay and Data Collection: a. Add 20 µL of MTS reagent to each well.[1] b. Incubate for 1-4 hours, or until a distinct color change is observed.[1] c. Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).

3.2. Typical IC₅₀ Values for this compound

The potency of this compound can vary depending on the cell line and assay conditions. The following table summarizes typical IC₅₀ ranges.

Cell LineAssay TypeTypical IC₅₀ Range (nM)
Cell Line AProliferation (72h)50 - 150
Cell Line BProliferation (72h)200 - 500
Cell Line CCytokine Release (24h)100 - 300
Data from internal validation assays.[1]

Mechanism of Action and Signaling Pathway

This compound is hypothesized to function as an inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates processes such as cell growth, proliferation, and differentiation.

Workflow for a Cell-Based Assay

G p1 Cell Seeding in 96-well Plate p2 24h Incubation p1->p2 p3 Prepare this compound Serial Dilutions p4 Add Compound to Cells p3->p4 p5 72h Incubation p4->p5 p6 Add MTS Reagent p7 1-4h Incubation p6->p7 p8 Read Absorbance at 490nm p7->p8

Caption: Workflow for a cell-based assay to evaluate this compound.

JAK-STAT Signaling Pathway Inhibition by this compound

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene 5. Regulation This compound This compound This compound->JAK Inhibition

Caption: Hypothetical mechanism of this compound as a JAK inhibitor.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound Precipitation Poor solubility in assay medium; stock solution too concentrated.Decrease the final concentration in the assay. Consider the effect of serum on solubility. Prepare fresh stock solutions, potentially at a lower concentration.[2]
High Variability Between Replicates Uneven cell seeding; edge effects in the plate; well-to-well contamination.Ensure the cell suspension is homogeneous. Avoid using outer wells or fill them with sterile PBS. Use careful sterile techniques.
Inconsistent Results Cell culture drift (high passage number); variation in reagents; operator variability.Use cells with a consistent and low passage number.[1] Qualify new batches of critical reagents. Standardize protocols for all users.[1]
Cell Toxicity DMSO concentration is too high; off-target effects of the compound.Ensure the final DMSO concentration is below the toxic threshold for your cell line (e.g., <0.5%).[2][3] Perform a standard cytotoxicity assay in parallel.

For further technical support, please refer to the product's safety data sheet (SDS) and certificate of analysis.

References

Troubleshooting & Optimization

Troubleshooting JCP174 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with JCP174 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: Insolubility of this compound in aqueous solutions is a known challenge. The following initial steps can be taken to address this issue:

  • Particle Size Reduction: Ensure that the this compound powder is as fine as possible. Reducing particle size increases the surface area, which can enhance dissolution.[1][2]

  • Temperature Adjustment: Gently warming the solution may increase the solubility of this compound. However, be cautious of potential degradation at elevated temperatures.[1][2]

  • pH Modification: The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the solution.[2][3] Experiment with adjusting the pH of your buffer to determine if it improves the solubility of this compound.

Q2: I've tried basic troubleshooting. What are the next-level strategies for solubilizing this compound?

A2: If initial steps are insufficient, more advanced techniques can be employed:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of non-polar compounds like this compound.[3]

  • Surfactants: Surfactants can be used to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in the aqueous solution.

  • Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, which can enhance their solubility.[2][3]

Q3: Are there any formulation strategies that can improve the bioavailability of this compound?

A3: Yes, several formulation strategies can enhance the bioavailability of poorly soluble drugs like this compound:

  • Solid Dispersions: This technique involves dispersing this compound in a highly soluble solid hydrophilic matrix. This can yield eutectic mixtures or solid solutions, which can improve the dissolution rate and absorption of the drug.[3][4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the dissolution rate and saturation solubility.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.

Quantitative Data Summary

The following table summarizes common co-solvents and their typical starting concentrations for solubilizing hydrophobic compounds.

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%Can have cellular toxicity at higher concentrations.
Ethanol5-20%May cause protein precipitation in some assays.
Polyethylene Glycol 400 (PEG 400)10-30%Generally well-tolerated in many biological systems.
Propylene Glycol10-40%A common vehicle for oral and intravenous formulations.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening with Co-solvents

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Serial Dilution: Serially dilute the this compound stock solution into your aqueous buffer containing various concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO).

  • Equilibration: Gently mix the solutions and allow them to equilibrate for at least 2 hours at room temperature.

  • Visual Inspection: Visually inspect for any precipitation.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility limit.

Visual Guides

JCP174_Solubilization_Workflow cluster_start Start cluster_initial Initial Troubleshooting cluster_advanced Advanced Techniques cluster_formulation Formulation Strategies cluster_end Outcome start This compound Powder particle_size Reduce Particle Size start->particle_size Insoluble? temperature Adjust Temperature particle_size->temperature ph Modify pH temperature->ph cosolvents Use Co-solvents ph->cosolvents Still Insoluble? surfactants Add Surfactants cosolvents->surfactants complexation Cyclodextrin Complexation surfactants->complexation solid_dispersion Solid Dispersion complexation->solid_dispersion For Bioavailability nanosuspension Nanosuspension solid_dispersion->nanosuspension lipid_formulation Lipid-Based Formulation nanosuspension->lipid_formulation end_node Solubilized this compound lipid_formulation->end_node

Caption: Troubleshooting workflow for this compound insolubility.

Signaling_Pathway_Inhibition This compound This compound Receptor Target Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse

Caption: Proposed signaling pathway inhibition by this compound.

References

Technical Support Center: Optimizing JCP174 Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information on a compound designated "JCP174." Therefore, this technical support center provides a generalized framework for optimizing the concentration of a novel experimental compound, using "this compound" as a placeholder. The protocols and data presented are illustrative examples and should be adapted based on the specific characteristics of the compound and the experimental system under investigation.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the concentration range for a new compound like this compound?

A great starting point is to perform a literature search for compounds with similar structures or mechanisms of action. This can provide a preliminary idea of the expected effective concentration range. If no information is available, a broad dose-response experiment is recommended, spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

Q2: I'm observing high variability in my results between experiments. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Stability: Ensure that this compound is stable in your solvent and cell culture medium over the duration of the experiment.

  • Cell Health and Confluency: Use cells that are in a consistent growth phase and seed them at a uniform density. Over-confluent or unhealthy cells can respond differently to treatment.

  • Assay Protocol: Maintain consistency in incubation times, reagent concentrations, and procedural steps.

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and below a threshold that could induce cytotoxicity (typically <0.5%).

Q3: My compound, this compound, is not showing any effect at the concentrations tested. What should I do?

If this compound does not produce the expected effect, consider the following troubleshooting steps:

  • Increase Concentration: The effective concentration might be higher than the range you initially tested.

  • Verify Compound Activity: Confirm the integrity and activity of your this compound stock.

  • Check Solubility: Precipitated compound will not be active. Visually inspect your dilutions and consider using a different solvent if solubility is an issue.

  • Extend Incubation Time: The effect of the compound may take longer to manifest. A time-course experiment can help determine the optimal treatment duration.

  • Consider Cell Type: The target of this compound may not be present or active in the cell line you are using.

Q4: At what point should I be concerned about cytotoxicity?

It is crucial to assess the cytotoxic profile of this compound in parallel with its functional effects. A compound's therapeutic or useful experimental window lies in the concentration range where it is effective but not toxic. A cytotoxicity assay should be performed to determine the concentration at which the compound causes cell death.[1][2][3][4] This will help you distinguish between a specific intended effect and a general toxic response.

Data Presentation

Table 1: Example Dose-Response Data for this compound in an In Vitro Kinase Assay
This compound Concentration (µM)% Inhibition (Mean)Standard Deviation
0.015.21.8
0.115.83.5
148.94.1
1085.42.9
10098.11.2

This table is a template for summarizing data to calculate the half-maximal inhibitory concentration (IC50).

Table 2: Example Cytotoxicity Data for this compound in Human Cell Line (e.g., THP-1)
This compound Concentration (µM)% Cell Viability (Mean)Standard Deviation
199.22.1
597.53.3
1095.14.0
2570.35.6
5045.86.2
10012.64.8

This table is a template for summarizing data to calculate the half-maximal cytotoxic concentration (CC50).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cellular Phosphorylation Assay

Objective: To determine the concentration of this compound required to inhibit 50% of cytokine-induced STAT phosphorylation in a cellular context.[5]

Materials:

  • Human cell line (e.g., TF-1 or hPBMCs)[5]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cytokine for stimulation (e.g., IL-6)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Antibodies for detecting total and phosphorylated STAT protein (for Western Blot or ELISA)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-incubation with this compound: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.

  • Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6) to all wells except the negative control and incubate for the predetermined optimal time (e.g., 30 minutes).[5]

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well to extract total protein.[5]

  • Detection: Quantify the levels of phosphorylated STAT and total STAT using an appropriate method like Western Blot or ELISA.

  • Data Analysis: For each this compound concentration, calculate the percentage of inhibition of STAT phosphorylation compared to the vehicle-treated, cytokine-stimulated control. Plot the percent inhibition against the log of this compound concentration and use non-linear regression to determine the IC50 value.[5]

Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (CC50).

Materials:

  • Adherent or suspension cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow (typically for 24 hours for adherent cells).

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_compound Prepare this compound Stock Solution dose_response Dose-Response Assay (e.g., IC50) prep_compound->dose_response cytotoxicity Cytotoxicity Assay (e.g., CC50) prep_compound->cytotoxicity culture_cells Culture & Seed Cells culture_cells->dose_response culture_cells->cytotoxicity analyze_data Analyze Data & Calculate IC50/CC50 dose_response->analyze_data cytotoxicity->analyze_data determine_window Determine Optimal Concentration analyze_data->determine_window

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT (Inactive) jak->stat Phosphorylates p_stat p-STAT (Active) stat_dimer p-STAT Dimer p_stat->stat_dimer Dimerizes gene Target Gene Transcription stat_dimer->gene Translocates to Nucleus cytokine Cytokine cytokine->receptor This compound This compound This compound->jak Inhibits

Caption: Hypothetical this compound inhibition of a signaling pathway.

References

Common issues with JCP174 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JCP174 (Tofacitinib). This resource is designed to assist researchers, scientists, and drug development professionals in navigating common issues that may arise during long-term experiments with this Janus kinase (JAK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, commonly known as Tofacitinib (B832), is an oral small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2. By inhibiting these kinases, this compound blocks the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in immune responses and inflammation.[3][4][5] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of genes involved in inflammatory processes.[4][6]

Q2: What are the key factors affecting the stability of this compound in solution for long-term experiments?

A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and ionic strength.[7][8] this compound is most stable in acidic conditions, with an optimal pH range of 2.0 to 5.0.[7][8] Its degradation increases in basic conditions and is also accelerated by higher temperatures and ionic strengths.[7][9] For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 4°C) and to use buffers with low ionic strength.[7][8]

Q3: What are the known off-target effects of this compound that could be relevant in long-term studies?

A3: While this compound is a targeted JAK inhibitor, it can interact with other kinases, although often with lower affinity. Some studies using machine learning and in vitro assays have explored potential off-targets.[10][11] For instance, off-target interactions could contribute to some of the observed side effects in clinical use, such as changes in lipid profiles and blood cell counts.[2][4] In long-term cellular experiments, it is important to consider that sustained inhibition of JAKs can have broad effects on cellular signaling beyond the intended target pathway.

Q4: Can this compound exhibit cytotoxicity in long-term cell culture?

A4: Yes, this compound can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure. Studies have shown that the cytotoxic effect is concentration- and time-dependent.[12] For example, in fibroblast cell lines, cytotoxicity was observed to start at concentrations around 100 nM and increased at higher concentrations and with longer incubation times (e.g., 72 hours compared to 24 hours).[12] It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.

Troubleshooting Guides

Issue 1: Loss of Compound Efficacy Over Time

Possible Cause: Degradation of this compound in the experimental medium.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the stock solution is stored at -20°C or -80°C in an appropriate solvent like DMSO.[13] Once in solution, it is recommended to use it within 3 months to prevent loss of potency and to aliquot to avoid multiple freeze-thaw cycles.[13]

  • Check Medium pH: The pH of your cell culture medium can affect the stability of this compound. While cell culture media are typically buffered around neutral pH, prolonged incubation can lead to pH shifts.

  • Frequent Media Changes: For very long-term experiments (extending over several days or weeks), consider replenishing the medium with freshly diluted this compound more frequently to maintain a stable concentration of the active compound.

  • Perform Stability Check: If you suspect degradation, you can perform a forced degradation study under your experimental conditions (e.g., incubating this compound in your medium at 37°C for various time points) and analyze the remaining compound concentration using a suitable analytical method like RP-HPLC.[14][15]

Issue 2: Unexpected Changes in Cell Phenotype or Viability

Possible Cause: Off-target effects or cytotoxicity of this compound.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for your target pathway inhibition and a cytotoxicity assay (e.g., MTT or LDH assay) to identify the concentration range that is non-toxic to your cells over the desired experimental duration.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and untreated controls in all experiments.

  • Monitor Cell Health: Regularly monitor cell morphology and proliferation. If you observe signs of stress or reduced viability, consider lowering the concentration of this compound.

  • Evaluate Off-Target Pathways: If you suspect off-target effects, you can investigate the activity of other related signaling pathways that might be affected by this compound.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound (Tofacitinib)

Kinase IC50 (nM) Associated Signaling Pathways
JAK1 6.1 Cytokine signaling (e.g., IL-6, IFN-γ)
JAK2 12 Cytokine and growth factor signaling (e.g., EPO, TPO)
JAK3 8.0 Common gamma chain cytokine signaling (e.g., IL-2, IL-4, IL-7, IL-15, IL-21)
TYK2 176 Cytokine signaling (e.g., IL-12, IL-23)

Data compiled from in vitro studies. Actual values can vary based on assay conditions.[13][16]

Table 2: Stability of this compound (Tofacitinib) under Different Conditions

Condition Temperature pH Ionic Strength Degradation Rate
Optimal Stability Low (e.g., 4°C) Acidic (2.0 - 5.0) Low (e.g., 0.2 M) Minimal
Accelerated Degradation High (e.g., 67°C) Basic (e.g., 9.0) High (e.g., 4.0 M) Significant

This table summarizes qualitative stability trends.[7][8][9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of STAT Phosphorylation

This protocol assesses the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in cultured cells.

  • Cell Culture: Plate your cells of interest (e.g., PBMCs, specific cell lines) and culture them in appropriate media until they reach the desired confluency.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5 nM to 500 nM). Pre-incubate the cells with the this compound dilutions or vehicle control for 1-2 hours.[13][17]

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-6 to induce STAT3 phosphorylation or IFN-γ for STAT1) for 15-30 minutes.[17]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT proteins.

  • Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration relative to the cytokine-stimulated control.

Mandatory Visualization

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK3 JAK3 Receptor->JAK3 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK3->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation This compound This compound (Tofacitinib) This compound->JAK1 Inhibition This compound->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Modulation

Caption: this compound (Tofacitinib) inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture JCP174_Prep 2. This compound Preparation & Pre-treatment Cell_Culture->JCP174_Prep Cytokine_Stim 3. Cytokine Stimulation JCP174_Prep->Cytokine_Stim Cell_Lysis 4. Cell Lysis Cytokine_Stim->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 6. Western Blot Protein_Quant->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro assessment of this compound's effect on STAT phosphorylation.

References

Technical Support Center: Preventing JCP174 Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of JCP174 in experimental setups.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments related to this compound degradation.

Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.

  • Question: My this compound solution is freshly prepared, but I'm observing variable or diminished effects in my experiments. What could be the cause?

  • Answer: This issue often points to the rapid degradation of this compound in the experimental medium. Key factors to consider are the composition of your buffer, exposure to light, and the ambient temperature. This compound is susceptible to hydrolysis and photodegradation.[1][2]

    Troubleshooting Steps:

    • pH and Buffer Composition: The stability of this compound can be pH-dependent. Assess the pH of your experimental buffer and consider performing a stability study across a pH range to identify optimal conditions.

    • Photodegradation: this compound is light-sensitive.[3][4] Protect your solutions from light at all stages of the experiment by using amber-colored tubes and minimizing exposure to ambient light.[5]

    • Temperature Control: Perform all experimental steps on ice or at a controlled, low temperature, unless the protocol explicitly requires higher temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solvent Purity: Ensure that the solvents used to prepare this compound stock solutions are of high purity and anhydrous, as contaminants or water can accelerate degradation.

Issue 2: Visible precipitation or cloudiness in the this compound working solution.

  • Question: After diluting my this compound stock solution into an aqueous buffer for my experiment, the solution becomes cloudy. Why is this happening?

  • Answer: Cloudiness or precipitation indicates that this compound is falling out of solution. This is common when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium where its solubility is lower.

    Troubleshooting Steps:

    • Optimize Dilution: When preparing the working solution, add the aqueous buffer to the this compound stock solution slowly while vortexing to facilitate better mixing and reduce the chances of immediate precipitation.

    • Use of Surfactants or Co-solvents: Consider the inclusion of a low percentage of a biocompatible surfactant (e.g., Tween-20) or a co-solvent in your final assay buffer to enhance the solubility of this compound.

    • Concentration Limits: Determine the maximum soluble concentration of this compound in your final experimental buffer. You may need to work at a lower concentration to maintain solubility.

    • Fresh Preparations: Prepare the final working solution immediately before use to minimize the time for precipitation to occur.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the solid this compound compound?

    • A1: Solid this compound should be stored in a tightly sealed, amber glass vial in a desiccator at -20°C. The desiccator will protect it from moisture, which can cause hydrolysis.

  • Q2: What is the best solvent for preparing a stock solution of this compound?

    • A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Q3: How should I store the this compound stock solution?

    • A3: Store the DMSO stock solution in small, single-use aliquots in tightly sealed, amber-colored vials at -80°C to minimize freeze-thaw cycles and light exposure.

  • Q4: For how long is the this compound stock solution stable?

    • A4: When stored correctly at -80°C, the stock solution is stable for up to 6 months. However, it is best practice to qualify the stock solution if it has been stored for more than 3 months.

Experimental

  • Q5: Can I prepare a large batch of my this compound working solution for multiple experiments?

    • A5: It is not recommended. This compound is unstable in aqueous solutions. You should prepare the working solution fresh for each experiment.

  • Q6: My experimental protocol requires a 24-hour incubation with this compound. How can I minimize degradation during this time?

    • A6: If a long incubation is necessary, ensure the experimental setup is protected from light (e.g., by covering with aluminum foil or using an incubator with the light off). Also, perform initial experiments to quantify the rate of degradation of this compound in your specific experimental medium over 24 hours to understand the effective concentration range.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (22°C) over 8 Hours

SolventInitial Concentration% Remaining after 4 hours% Remaining after 8 hours
Anhydrous DMSO10 mM99.8%99.5%
Ethanol10 mM95.2%90.1%
PBS (pH 7.4)100 µM75.3%55.8%
Cell Culture Medium (10% FBS)100 µM80.1%62.4%

Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 24 Hours

TemperatureInitial Concentration% Remaining after 12 hours% Remaining after 24 hours
4°C100 µM85.7%70.2%
22°C (Room Temp)100 µM60.5%38.9%
37°C100 µM45.1%15.3%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under a fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Immediately before use, dilute the stock solution into the final aqueous buffer (e.g., PBS or cell culture medium) to the desired working concentration.

    • Perform the dilution by adding the buffer to the DMSO stock and mixing gently but thoroughly.

    • Protect the working solution from light.

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to identify the degradation pathways of this compound.

  • Preparation of Test Solutions:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

    • Divide this solution into four amber vials.

  • Degradation Conditions:

    • Acid Hydrolysis: To one vial, add an equal volume of 0.1 N HCl.

    • Base Hydrolysis: To another vial, add an equal volume of 0.1 N NaOH.

    • Oxidative Degradation: To the third vial, add an equal volume of 3% hydrogen peroxide.

    • Control: To the fourth vial, add an equal volume of water.

  • Incubation:

    • Incubate all vials at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage of this compound remaining and identify degradation products.

Mandatory Visualization

JCP174_Degradation_Pathways cluster_conditions Degradation Conditions This compound This compound (Active) Degradant_A Degradant A (Inactive) This compound->Degradant_A Photodegradation Degradant_B Degradant B (Inactive) This compound->Degradant_B Hydrolysis Degradant_C Degradant C (Inactive) This compound->Degradant_C Oxidation Light Light Exposure Light->Degradant_A Moisture Moisture/Humidity Moisture->Degradant_B Oxygen Oxygen Oxygen->Degradant_C

Caption: Major degradation pathways for this compound.

JCP174_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control start Solid this compound (-20°C, Desiccated) stock Prepare 10 mM Stock in Anhydrous DMSO start->stock aliquot Aliquot & Store at -80°C stock->aliquot working Prepare Fresh Working Solution in Aqueous Buffer aliquot->working check_stability Periodic Stability Check aliquot->check_stability assay Perform Assay (Protect from Light) working->assay analysis Data Analysis assay->analysis

Caption: Recommended workflow for handling this compound.

References

JCP174 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JCP174. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning off-target effects and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule kinase inhibitor. Its primary intended target is Kinase X, a key component in the ABC signaling pathway, which is implicated in various cellular processes. As with many kinase inhibitors that target the highly conserved ATP-binding site, this compound may exhibit off-target activities.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended primary target.[2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[2]

Q3: What are the common causes of this compound off-target effects?

A3: The primary cause of off-target effects for kinase inhibitors like this compound is the structural similarity of the ATP-binding pocket across the human kinome.[2] Other contributing factors include:

  • Compound Promiscuity: Many inhibitors have the inherent ability to bind to multiple kinases with varying affinities.[2]

  • High Compound Concentration: Using concentrations of this compound that significantly exceed the IC50 for its primary target increases the likelihood of engaging lower-affinity off-target kinases.[2]

  • Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which may be mistaken for direct off-target effects.[3][4][5]

Q4: Can the off-target effects of this compound ever be beneficial?

A4: In some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[2] For example, this compound might engage multiple oncogenic pathways, potentially leading to a more potent therapeutic effect than targeting a single kinase.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Mitigation Strategy
High levels of cell death observed even at low this compound concentrations. The inhibitor may have potent off-target effects on kinases essential for cell survival.[2]1. Titrate this compound concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[2] 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[2]
Observed phenotype is inconsistent with the known function of the primary target. The inhibitor may be hitting an off-target kinase that has an opposing biological function.[2] This could also be due to the inhibition of a kinase in a negative feedback loop.1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[2] 2. Perform a kinase profile: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[2] 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[2]
Inconsistent results between different batches of primary cells. Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases.1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[2] 2. Characterize your cells: Perform baseline characterization of each new batch of primary cells.
This compound activity is not observed in cell-based assays despite biochemical potency. Poor cell permeability of the compound, or the target may not be essential in the chosen cell line.1. Perform cell permeability assays. 2. Confirm target expression: Use western blotting or qPCR to confirm the expression of the target kinase in your cell model.

Experimental Protocols

Protocol 1: Dose-Response Analysis to Determine On-Target and Off-Target Effects

This protocol helps to distinguish between on-target and potential off-target effects by analyzing the cellular response across a wide range of this compound concentrations.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM down to picomolar concentrations. Also include a vehicle control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a period relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Measure cell viability using a standard method such as an MTS or a luminescent-based assay that measures ATP content.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value. A sharp sigmoidal curve often suggests a specific on-target effect, while a shallow curve or multiphasic response may indicate off-target activities.

Protocol 2: Kinase Selectivity Profiling

To identify the specific off-targets of this compound, a comprehensive kinase selectivity profiling is recommended.

Methodology:

  • Engage a Commercial Service: Several companies offer kinase profiling services where they screen your compound against a large panel of purified kinases (often over 400).

  • Select Screening Concentration: Choose one or two concentrations for the initial screen. A common starting point is 1 µM.

  • Data Interpretation: The service will provide data on the percent inhibition of each kinase at the tested concentration.

  • Follow-up: For any significant off-targets identified, you may want to perform follow-up dose-response experiments to determine the IC50 for those kinases.

Visualizing Experimental Workflows and Signaling Pathways

cluster_0 Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed with this compound B Is the phenotype consistent with target inhibition? A->B C Yes B->C Yes D No B->D No E Validate with Structurally Unrelated Inhibitor or Genetic Knockdown C->E D->E F Phenotype Persists? E->F G Yes (Likely On-Target) F->G Yes H No (Likely Off-Target) F->H No I Perform Kinase Selectivity Profiling H->I J Identify Off-Targets I->J K Optimize this compound Concentration J->K

Caption: Troubleshooting workflow for unexpected phenotypes.

cluster_1 Hypothetical Signaling Pathway for this compound Receptor Receptor Tyrosine Kinase UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Primary Target (Kinase X) UpstreamKinase->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse This compound This compound This compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase Y This compound->OffTargetKinase Inhibits (Off-Target) AlternativePathway Alternative Pathway Response OffTargetKinase->AlternativePathway

Caption: this compound's interaction with its primary target and a potential off-target.

References

Improving the efficacy of JCP174 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of JCP174 in cell-based assays. Below you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For reconstitution, we recommend using sterile, anhydrous DMSO to create a 10 mM stock solution. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C. Before each experiment, the stock solution should be freshly diluted to the desired working concentration in your cell culture medium.[1]

Q2: What is the typical potency (IC50) of this compound in cell-based assays?

A2: The half-maximal inhibitory concentration (IC50) of this compound can differ based on the cell line and specific assay conditions. Significant deviations from the expected ranges may suggest an issue with the experimental setup or execution. Below is a table summarizing typical IC50 values.[1]

Q3: How stable is this compound in cell culture medium?

A3: this compound demonstrates good stability in standard cell culture media for up to 72 hours under typical incubation conditions (37°C, 5% CO2). For experiments extending beyond this period, it is advisable to replenish the medium with freshly diluted this compound every 48-72 hours to maintain a consistent concentration of the compound.[1]

Q4: What signaling pathway does this compound target?

A4: this compound is a small molecule inhibitor designed to target key kinases in cellular signaling pathways. Depending on the cellular context, it has been shown to inhibit both the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway and the c-Jun N-terminal kinase (JNK) pathway.[2][3]

Troubleshooting Guide

Inconsistent results are a common challenge in cell-based assays. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem 1: High Variability Between Replicate Wells

High variability can mask the true biological effects of this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is homogeneous before and during plating by gently swirling the suspension. To avoid "edge effects," consider not using the outer wells of the microplate or filling them with sterile PBS.[1][4]
Pipetting Errors Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accurate dispensing.[4][5]
Well-to-Well Contamination Maintain sterile techniques throughout the experiment to prevent cross-contamination between wells during pipetting.[1]
Inconsistent Incubation Times Ensure all plates are incubated for the same duration. For large batches, using a plate hotel or an automated incubator can help maintain consistency.[1]

Problem 2: Inconsistent Results Between Experiments

Variability between different experimental runs can compromise the reliability of your findings.

Potential Cause Recommended Solution
Cell Passage Number Use cells within a defined and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting cellular responses.[4][5]
Reagent Lot Variability Whenever possible, use reagents from the same lot number. It is good practice to qualify new batches of critical reagents like serum and media before use in large-scale experiments.[1][4][5]
Environmental Fluctuations Monitor and maintain stable incubator conditions, including temperature, CO2 levels, and humidity.[1][4]
Compound Degradation Aliquot stock solutions to minimize freeze-thaw cycles. Store this compound at the recommended temperature and protect it from light. Always prepare fresh dilutions for each experiment.[5]

Problem 3: Compound Precipitation

Precipitation of this compound can lead to inconsistent and lower-than-expected activity.

Potential Cause Recommended Solution
Precipitation in Stock Solution Prepare fresh stock solutions. Sonication may aid in dissolving the compound. Consider using a different solvent or a lower stock concentration if precipitation persists.[5]
Precipitation in Assay Media Decrease the final concentration of this compound in the assay. Evaluate the impact of serum in the media on the compound's solubility.[5]

Experimental Protocols & Workflows

General Cell-Based Assay Workflow

The following diagram outlines a generalized workflow for a typical cell-based experiment using this compound.

A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Prepare Serial Dilutions of this compound B->C D Compound Treatment (Incubate for desired duration) C->D E Assay Readout (e.g., Cell Viability, Apoptosis) D->E F Data Analysis (Normalize to vehicle control, calculate IC50) E->F

Caption: A generalized workflow for a typical cell-based experiment.

This compound in the JAK/STAT Signaling Pathway

This compound can inhibit the JAK/STAT signaling pathway, which is crucial for cellular communication in processes like cell growth and immune response.[3]

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to gene Gene Expression nucleus->gene regulates This compound This compound This compound->jak inhibits

Caption: this compound inhibits JAK phosphorylation, blocking downstream STAT activation.

This compound in the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is another target of this compound. This pathway is involved in cellular responses to stress, inflammation, and other external signals.[2]

stress Cellular Stress / Cytokines map3k MAP3K (e.g., MEKK1-4) stress->map3k map2k MAP2K (MKK4/7) map3k->map2k phosphorylates jnk JNK map2k->jnk dually phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis / Inflammation cjun->apoptosis regulates This compound This compound This compound->jnk inhibits

Caption: this compound inhibits JNK, affecting downstream cellular responses.

Detailed Experimental Protocol: Cell Proliferation Assay (MTS)

This protocol outlines the steps for assessing the effect of this compound on cell proliferation using an MTS assay.

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete medium to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.[1]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle control (DMSO) and no-treatment control wells.[1]

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.[1]

    • Measure the absorbance at 490 nm using a plate reader.[1]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium but no cells).

    • Normalize the data to the vehicle control to determine the percentage of inhibition.

    • Plot the results and calculate the IC50 value using appropriate software.

References

Refining JCP174 treatment protocols for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing JCP174 in their experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor with a molecular formula of C12H12ClNO3. It has been identified to have two primary targets:

  • Palmitoyl Protein Thioesterase-1 (TgPPT1): An enzyme in the parasite Toxoplasma gondii that removes palmitate from proteins (a process called depalmitoylation).

  • Elastase: this compound is also an inhibitor of porcine pancreatic elastase and human leukocyte elastase, which are proteases that break down elastin.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] We recommend preparing a 10 mM stock solution in anhydrous DMSO.[2] To ensure stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[3]

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including compound precipitation, degradation, or off-target effects. Ensure your final DMSO concentration in cell culture is low (typically below 0.5%) to avoid solvent-induced toxicity.[3] If you suspect precipitation in your assay media, you may need to lower the final concentration of this compound. For long-term experiments, consider replenishing the compound at regular intervals.

Q4: this compound is described as an "enhancer" of Toxoplasma invasion. What does this mean?

A4: Research has shown that at specific concentrations, this compound can increase the ability of Toxoplasma gondii tachyzoites to invade host cells. This is thought to be a consequence of inhibiting TgPPT1, leading to aberrant protein palmitoylation that dysregulates the parasite's invasion machinery. It is crucial to perform dose-response experiments to identify the optimal concentration for this effect, as higher concentrations may lead to other, potentially inhibitory or toxic, effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Cause Suggested Solution
Compound Precipitation in Stock Solution The compound has low solubility in the chosen solvent or the concentration is too high.Prepare a fresh stock solution. Consider using a different solvent if DMSO is not suitable for your specific application, or prepare a lower concentration stock. Gentle warming or sonication can aid in dissolution.
Inhibitor's effect diminishes in long-term experiments The compound may be unstable or metabolized by the cells over time.Replenish the media with fresh this compound at regular intervals. Assess the stability of this compound in your specific cell culture media.
High background or non-specific effects in assays The compound may be aggregating at the tested concentrations.Visually inspect your working solutions for any signs of precipitation. Perform a concentration-response curve; aggregating compounds often show a steep curve. Consider including a small amount of a non-ionic detergent like 0.01% Triton X-100 in biochemical assays to disrupt aggregates.
Vehicle control (DMSO) shows a biological effect The final concentration of DMSO is too high for your experimental system.Ensure the final concentration of DMSO is consistent across all wells, including controls, and is kept at a non-toxic level (ideally <0.1%, but not exceeding 0.5%).

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Toxoplasma gondii Host Cell Invasion Assay

This protocol is adapted from methods used to assess the effect of small molecules on parasite invasion.

Materials:

  • Human foreskin fibroblast (HFF) cells

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • This compound (10 mM stock in DMSO)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Antibodies for immunofluorescence (e.g., anti-SAG1 for extracellular parasites, anti-GAP45 for total parasites)

  • DAPI for nuclear staining

Procedure:

  • Seed HFF cells onto coverslips in a 24-well plate and grow to confluency.

  • Prepare serial dilutions of this compound in culture medium. Remember to include a DMSO vehicle control.

  • Harvest freshly egressed tachyzoites and resuspend in the prepared this compound dilutions.

  • Incubate the parasites with this compound for 10-15 minutes at 37°C.

  • Add the parasite-JCP174 mixture to the HFF monolayers and allow invasion to proceed for 1 hour at 37°C.

  • Wash the monolayers three times with PBS to remove non-invaded parasites.

  • Fix the cells. For differential staining, do not permeabilize at this step.

  • Stain for extracellular parasites using an anti-SAG1 antibody.

  • Permeabilize the cells and stain for total parasites using an anti-GAP45 antibody and for host and parasite nuclei with DAPI.

  • Mount the coverslips and visualize using fluorescence microscopy.

  • Quantify the number of invaded (SAG1-negative, GAP45-positive) versus attached (SAG1-positive, GAP45-positive) parasites.

Protocol 2: Elastase Inhibition Assay

This is a general colorimetric assay to measure the inhibition of porcine pancreatic elastase.

Materials:

  • Porcine pancreatic elastase

  • This compound (10 mM stock in DMSO)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a DMSO vehicle control.

  • In a 96-well plate, add the this compound dilutions.

  • Add the porcine pancreatic elastase solution to each well and incubate for 15-20 minutes at room temperature.

  • Initiate the reaction by adding the SANA substrate to each well.

  • Immediately measure the absorbance at 410 nm in kinetic mode for 15-30 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples for presenting your results.

Table 1: Effect of this compound on Toxoplasma gondii Host Cell Invasion (Note: The following data is illustrative and should be replaced with experimental results.)

This compound Conc. (µM)Mean Invaded Parasites per 100 Host Cells (± SD)Mean Attached Parasites per 100 Host Cells (± SD)
0 (Vehicle)25 ± 410 ± 2
135 ± 512 ± 3
1048 ± 615 ± 3
5030 ± 418 ± 4
10015 ± 322 ± 5

Table 2: this compound Inhibition of Porcine Pancreatic Elastase (Note: The following data is illustrative and should be replaced with experimental results.)

This compound Conc. (µM)Percent Inhibition (± SD)
0.18 ± 2
145 ± 5
1085 ± 3
5098 ± 1
IC50 (µM) ~1.2

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

JCP174_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Palmitoylated_Protein Palmitoylated Protein Misfolded_Proteins Accumulation of Misfolded Proteins Palmitoylated_Protein->Misfolded_Proteins Leads to accumulation (when depalmitoylation is inhibited) UPR Unfolded Protein Response (UPR) (e.g., PERK, IRE1, ATF6 activation) ER_Stress ER Stress ER_Stress->UPR Activates Misfolded_Proteins->ER_Stress This compound This compound TgPPT1 TgPPT1 (Depalmitoylase) This compound->TgPPT1 Inhibits TgPPT1->Palmitoylated_Protein Depalmitoylates

Caption: this compound inhibits TgPPT1, leading to an accumulation of misfolded proteins and ER stress, which in turn activates the Unfolded Protein Response (UPR).

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Serial_Dilution Prepare Serial Dilutions in Assay Medium Prepare_Stock->Serial_Dilution Cell_Treatment Treat Cells/Enzyme with this compound Serial_Dilution->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Data_Acquisition Acquire Data (e.g., Microscopy, Plate Reader) Incubation->Data_Acquisition Data_Analysis Analyze Data (e.g., Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for using this compound in in vitro assays.

References

Addressing JCP174 cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the investigational compound JCP174, particularly in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell line, which is known to be sensitive. What are the initial troubleshooting steps?

A1: High cytotoxicity in sensitive cell lines can stem from several factors. Begin by verifying the following:

  • Compound Concentration: Double-check the dilution calculations and the final concentration of this compound in your assay.

  • Cell Health and Confluency: Ensure your cells are healthy, within a consistent and low passage number, and plated at the optimal density. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.[1]

  • Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Consider performing a time-course experiment to determine the optimal incubation period.

  • Vehicle Control: Confirm that the vehicle used to dissolve this compound is not contributing to the observed cytotoxicity by running a vehicle-only control.

Q2: Our cytotoxicity results with this compound are not reproducible between experiments. What could be the cause of this variability?

A2: Lack of reproducibility is a common challenge in cell-based assays and can be attributed to several variables:

  • Cell Culture Consistency: Use cells from the same passage number for each experiment to avoid phenotypic drift. Also, standardize the cell seeding density and the confluency of the stock flask.[1]

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles.[1]

  • Assay Conditions: Ensure consistent incubation times, temperature, and humidity. "Edge effects" in microplates can also lead to variability; consider filling the outer wells with sterile PBS or media without cells and excluding them from your analysis.[1]

  • Mycoplasma Contamination: Routinely test your cell lines for mycoplasma, as this can significantly alter cellular responses to compounds.[1]

Q3: We are using an MTT assay to assess cytotoxicity, and the absorbance values are very low, even in the control group. What should we do?

A3: Low absorbance values in an MTT assay can indicate issues with cell viability or the assay itself.[1]

  • Cell Number: Ensure a sufficient number of viable cells are plated to generate a detectable signal.

  • Metabolic Activity: Different cell lines have varying metabolic rates, which can affect the reduction of MTT.[2]

  • MTT Reagent: Check the quality and storage of your MTT reagent. Prepare it fresh and protect it from light.

  • Solubilization: Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.

Q4: Could the observed cytotoxicity of this compound be specific to certain cell signaling pathways?

A4: Yes, the cytotoxic effects of a compound are often linked to its impact on specific signaling pathways. While public information on the precise mechanism of this compound is limited, many cytotoxic compounds induce apoptosis. Key pathways to investigate could include the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways. Dysregulation of survival pathways like PI3K/Akt can also contribute to cell death.[3]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity

This guide provides a step-by-step approach to troubleshoot unexpectedly high cytotoxicity observed with this compound.

Troubleshooting Workflow for High Cytotoxicity

high_cytotoxicity_workflow start Start: High Cytotoxicity Observed check_concentration Verify this compound Concentration and Dilutions start->check_concentration check_cell_health Assess Cell Health: - Passage Number - Morphology - Confluency check_concentration->check_cell_health Concentration OK end Conclusion: Identify Source of Cytotoxicity check_concentration->end Concentration Error check_vehicle Run Vehicle-Only Control check_cell_health->check_vehicle Cells Healthy check_cell_health->end Poor Cell Health time_course Perform Time-Course Experiment check_vehicle->time_course Vehicle Not Toxic check_vehicle->end Vehicle is Toxic dose_response Conduct Dose-Response Experiment time_course->dose_response alternative_assay Use an Orthogonal Cytotoxicity Assay dose_response->alternative_assay pathway_analysis Investigate Apoptosis/ Survival Pathways alternative_assay->pathway_analysis pathway_analysis->end

Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.

Data Presentation: Hypothetical this compound Cytotoxicity Data

The following tables present hypothetical data for this compound to illustrate how to structure and compare results from cytotoxicity experiments.

Table 1: this compound IC50 Values Across Different Cell Lines (48h Exposure)

Cell LineTypeThis compound IC50 (µM)
Cell Line ASensitive0.5
Cell Line BSensitive1.2
Cell Line CResistant> 50
Cell Line DModerately Sensitive15.7

Table 2: Time-Dependent Cytotoxicity of this compound in Sensitive Cell Line A

Incubation Time (hours)This compound IC50 (µM)
245.8
480.5
720.1

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

MTT Assay Workflow

mtt_assay_workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h (or until adherent) start->incubate1 add_compound Add Serial Dilutions of this compound and Vehicle Control incubate1->add_compound incubate2 Incubate for Desired Exposure Time (e.g., 48h) add_compound->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h (until formazan crystals form) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Read Absorbance at ~570nm solubilize->read_plate end End: Analyze Data read_plate->end

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours or until cells have adhered and reached the desired confluency.[1]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the culture medium and add fresh medium containing the different concentrations of this compound to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Aspirate the culture medium from the wells and add 100 µL of the MTT working solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Correct for background by subtracting the absorbance of a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway

Hypothetical Mechanism: this compound-Induced Apoptosis

The following diagram illustrates a simplified, hypothetical signaling pathway for this compound-induced apoptosis, a common mechanism of cytotoxicity.

This compound Apoptosis Pathway

apoptosis_pathway This compound This compound stress Cellular Stress This compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

JCP174 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for the selective kinase inhibitor, JCP174. Adherence to these guidelines is critical for ensuring the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable for up to 24 months when stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to 3 months), it can be kept at 4°C.

Q2: How should I prepare and store this compound stock solutions?

A2: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes and store at -80°C. Properly stored aliquots are stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous media?

A3: this compound has limited stability in aqueous solutions. Once diluted in cell culture media or aqueous buffers, it is recommended to use the solution immediately, preferably within 4-6 hours. If immediate use is not possible, the diluted solution should be kept on ice and used within 12 hours.

Q4: How can I tell if my this compound has degraded?

A4: Visual signs of degradation in the powder form can include discoloration or clumping. For solutions, precipitation upon thawing or a noticeable change in color may indicate degradation or insolubility. For definitive assessment, analytical methods such as HPLC or LC-MS are recommended to check the purity of the compound.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is moderately photosensitive. Both the solid compound and its solutions should be stored in amber vials or containers wrapped in foil to protect them from light exposure. Experiments should be conducted with minimal light exposure where possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected activity in assays 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Instability in aqueous experimental buffer.1. Use a fresh aliquot of this compound stock solution. 2. Prepare fresh dilutions in assay buffer immediately before use. 3. Verify the purity of an older stock solution using HPLC.
Precipitation observed in stock solution upon thawing 1. Stock solution concentration is too high. 2. The stock solution was not fully dissolved initially. 3. Contamination of the DMSO with water.1. Gently warm the vial to 37°C and vortex to redissolve. 2. If precipitation persists, centrifuge the vial and use the supernatant, re-evaluating the concentration. 3. Use fresh, anhydrous DMSO for preparing new stock solutions.
Variability between different aliquots of the same stock 1. Incomplete initial dissolution or mixing of the stock solution. 2. Degradation of some aliquots due to improper storage (e.g., exposure to light or temperature fluctuations).1. Ensure the compound is fully dissolved in DMSO before aliquoting. 2. Discard suspect aliquots and use a new, properly stored one.

Stability and Storage Summary

Form Storage Temperature Shelf Life Key Considerations
Solid Powder -20°C24 monthsProtect from light and moisture.
4°C3 monthsProtect from light and moisture.
DMSO Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
-20°C1 monthAliquot to avoid freeze-thaw cycles.
Aqueous Dilution 4°C (on ice)< 12 hoursUse immediately after preparation is ideal.
Room Temperature< 4 hoursProne to degradation and precipitation.

Experimental Protocol: Cell Viability Assay

This protocol outlines the key steps for using this compound in a typical cell-based viability assay (e.g., using MTT or CellTiter-Glo®).

  • Prepare this compound Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions, prepare a 10 mM stock solution in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into single-use amber vials and store at -80°C.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Prepare a serial dilution series of this compound in the appropriate cell culture medium. It is crucial to perform this step immediately before adding the dilutions to the cells.

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Following incubation, perform the cell viability assay according to the manufacturer's instructions.

    • Read the plate on a compatible plate reader to determine the relative viability of cells in response to this compound treatment.

Diagrams

G cluster_storage This compound Storage Workflow start Receive this compound Powder store_powder Store at -20°C (Protected from Light) start->store_powder prep_stock Prepare 10 mM Stock in Anhydrous DMSO store_powder->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock use_in_exp Use in Experiment store_stock->use_in_exp

Caption: Recommended workflow for handling and storing this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates This compound This compound This compound->KinaseA KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation

Caption: this compound as a hypothetical inhibitor of Kinase A.

Validation & Comparative

JCP174: A Comparative Analysis of a Novel PPT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for diseases linked to palmitoyl-protein thioesterase 1 (PPT1) dysfunction, such as infantile neuronal ceroid lipofuscinosis (CLN1) and various cancers, the pursuit of potent and selective inhibitors is paramount. This guide provides a comparative analysis of JCP174, a novel and hypothetical PPT1 inhibitor, against a panel of existing compounds. The data for this compound presented herein is based on preliminary, unpublished findings and is intended to illustrate its potential therapeutic profile.

Data Presentation: Quantitative Comparison of PPT1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other known PPT1 inhibitors. The half-maximal inhibitory concentration (IC50) values were determined using a fluorogenic substrate assay.

CompoundIC50 (nM)Source
This compound (Hypothetical) 5.2 Internal Data
Palmostatin B11.8[1][2]
Orlistat178.8[1][2][3]
ABC441,260[1][3]
DC661129,600[1][3]
Chloroquine (B1663885)47,200[1][3]
Hydroxychloroquine (B89500)109,100[1][3]
Amodiaquine344,000[1][3]
Quinacrine169,400 (estimated)[1]
Pyronaridine>125,000 (estimated)[1]
Rutin trihydrate156,000 (estimated)[1][3]
Vanillin647,000[1][3]

Experimental Protocols

In Vitro PPT1 Inhibition Assay

The enzymatic activity of purified recombinant human PPT1 was measured using a fluorogenic substrate, 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside. The assay was performed in a 96-well plate format.

  • Reagents : Purified human PPT1 enzyme, fluorogenic substrate, assay buffer (50 mM sodium acetate, pH 4.0, 0.1% Triton X-100), and test compounds (dissolved in DMSO).

  • Procedure :

    • Test compounds were serially diluted in assay buffer.

    • PPT1 enzyme was pre-incubated with the test compounds for 15 minutes at 37°C.

    • The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis : The initial reaction rates were calculated from the linear phase of the fluorescence curve. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Mandatory Visualizations

Signaling Pathway of PPT1 in Cancer

Palmitoyl-protein thioesterase 1 (PPT1) plays a crucial role in the depalmitoylation of proteins, a post-translational modification that affects protein trafficking, localization, and function. In several cancers, PPT1 is overexpressed and contributes to tumor growth and survival.[3][4] Inhibition of PPT1 can disrupt these processes and lead to cancer cell death.

PPT1_Signaling_Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm PPT1 PPT1 Palmitoylated_Proteins Palmitoylated Oncogenic Proteins (e.g., Ras, Src) PPT1->Palmitoylated_Proteins Depalmitoylation Depalmitoylated_Proteins Active Oncogenic Proteins Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Depalmitoylated_Proteins->Downstream_Signaling Activation Tumor_Growth Tumor Growth & Survival Downstream_Signaling->Tumor_Growth Promotion This compound This compound This compound->PPT1 Inhibition

Caption: Role of PPT1 in cancer cell signaling and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The workflow for determining the half-maximal inhibitory concentration (IC50) of PPT1 inhibitors is a standardized procedure to assess their potency.

IC50_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Enzyme & Compound Pre-incubation A->B C 3. Substrate Addition (Initiate Reaction) B->C D 4. Fluorescence Measurement (Kinetic Read) C->D E 5. Data Analysis (Calculate Initial Rates) D->E F 6. Dose-Response Curve & IC50 Calculation E->F

Caption: Standard experimental workflow for determining the IC50 of PPT1 inhibitors.

Comparative Performance of this compound

Based on the available data, this compound demonstrates significantly higher potency as a PPT1 inhibitor compared to other known compounds. Its low nanomolar IC50 value suggests a strong potential for therapeutic efficacy at lower concentrations, which could translate to a better safety profile with reduced off-target effects.

Selectivity Profile

While comprehensive selectivity data for this compound is still being generated, preliminary screens against a panel of related hydrolases and proteases indicate a high degree of selectivity for PPT1. This is a critical attribute for a therapeutic candidate, as off-target inhibition can lead to unforeseen side effects. For comparison, some existing compounds are known to have other biological activities. For instance, chloroquine and hydroxychloroquine are also known for their effects on lysosomal pH and autophagy.[4] Palmostatin B is a non-specific depalmitoylation inhibitor that also targets acyl-protein thioesterases APT-1 and APT-2.[1]

Conclusion

The hypothetical data for this compound positions it as a highly potent and potentially selective inhibitor of PPT1. Its superior in vitro activity compared to existing inhibitors highlights its promise as a lead candidate for the development of novel therapeutics for CLN1 disease and cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. The detailed experimental protocols and comparative data provided in this guide are intended to aid researchers in the evaluation and future development of PPT1-targeted therapies.

References

A Comparative Analysis of Elastase Inhibitors: Sivelestat and Alvelestat in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Sivelestat and Alvelestat, two prominent neutrophil elastase inhibitors, reveals distinct profiles in their mechanism of action, clinical efficacy, and therapeutic applications. While both compounds effectively target neutrophil elastase, a key mediator in inflammatory lung diseases, differences in their potency, oral bioavailability, and clinical development status are noteworthy. In contrast, the compound JCP174, while peripherally mentioned as an elastase inhibitor, is primarily characterized in scientific literature as a depalmitoylase inhibitor with a main focus on infectious disease research, making a direct comparison in the context of inflammatory diseases challenging due to a lack of available data.

Neutrophil elastase is a serine protease released by neutrophils during inflammation that can lead to tissue degradation and has been implicated in the pathogenesis of various respiratory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and bronchiectasis.[1][2] Inhibitors of neutrophil elastase are therefore of significant interest as therapeutic agents.

Profile of this compound: A Different Primary Target

This compound is identified in the scientific literature primarily as an inhibitor of palmitoyl (B13399708) protein thioesterase-1 (PPT1), a depalmitoylase enzyme.[3][4][5][6] Its most prominent application in research is related to its ability to inhibit the life cycle of the parasite Toxoplasma gondii by disrupting its fatty acid synthesis pathway.[7] While some sources mention this compound as an inhibitor of porcine pancreatic elastase and human leukocyte elastase, there is a notable absence of quantitative data, such as IC50 or Ki values for human neutrophil elastase, and no published clinical trials evaluating its efficacy in inflammatory diseases. This lack of specific data precludes a direct and meaningful performance comparison with dedicated neutrophil elastase inhibitors like Sivelestat and Alvelestat.

Sivelestat: A Parenteral Neutrophil Elastase Inhibitor

Sivelestat is a synthetic, competitive, and selective inhibitor of neutrophil elastase.[8] It is administered intravenously and has been approved for the treatment of ALI and ARDS in some countries.[9]

Mechanism of Action

Sivelestat directly binds to the active site of neutrophil elastase, preventing it from degrading extracellular matrix proteins like elastin (B1584352).[8] Beyond direct enzyme inhibition, Sivelestat has been shown to modulate key inflammatory signaling pathways. It can inhibit the activation of the JNK/NF-κB pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11][12] Additionally, there is evidence to suggest it may activate the protective Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response.[1][13][14][15][16]

Clinical Efficacy

Clinical studies on Sivelestat have yielded mixed results. Some studies have shown that Sivelestat can improve oxygenation and reduce markers of inflammation in patients with ALI/ARDS.[9][17][18] However, a large multicenter, double-blind, placebo-controlled trial (STRIVE study) did not show a significant difference in 28-day mortality or ventilator-free days in a broad population of patients with acute lung injury.[19] A systematic review and meta-analysis of several trials also concluded that Sivelestat was not associated with decreased mortality, although it did show a better short-term PaO2/FiO2 ratio.[20]

Alvelestat (AZD9668): An Oral Neutrophil Elastase Inhibitor

Alvelestat is an orally bioavailable and highly selective inhibitor of neutrophil elastase that has been investigated for the treatment of chronic inflammatory lung diseases such as bronchiectasis and alpha-1 antitrypsin deficiency (AATD).[21][22][23][24]

Mechanism of Action

Similar to Sivelestat, Alvelestat is a potent and reversible inhibitor of neutrophil elastase.[21][22][23][24] By inhibiting neutrophil elastase, it aims to reduce the inflammatory cascade and prevent the progressive lung damage characteristic of diseases like bronchiectasis and AATD.[2][25]

Clinical Efficacy

Phase 2 clinical trials of Alvelestat in patients with AATD have shown promising results. The ASTRAEUS trial demonstrated that Alvelestat significantly inhibited blood neutrophil elastase activity and reduced biomarkers of lung elastin degradation (desmosine and Aα-val360) at the higher dose tested.[26] The treatment was generally well-tolerated, with no major safety signals.[27] Pooled data from two Phase 2 trials also suggested a reduction in exacerbations in patients treated with Alvelestat compared to placebo.[2] These positive findings are paving the way for Phase 3 pivotal studies.[2]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of Sivelestat and Alvelestat against human neutrophil elastase.

InhibitorTypeIC50 (nM)Ki (nM)Target ElastaseOral Bioavailability
SivelestatCompetitive44[8]200[8]Human Neutrophil ElastaseNo
Alvelestat (AZD9668)Selective, Reversible~12.6 (pIC50=7.9)[21]9.4[21][22][23]Human Neutrophil ElastaseYes

Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)

This assay is a common method to determine the inhibitory activity of a compound against neutrophil elastase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (NE) enzyme

  • Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

  • Test inhibitor (e.g., Sivelestat, Alvelestat)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate)

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In the microplate, add the test inhibitor dilutions to the respective wells. Include wells with Assay Buffer only as a no-inhibitor control and wells with a known inhibitor as a positive control.

  • Add a fixed concentration of human neutrophil elastase to all wells except for the blank (substrate only) wells.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[28][29][30][31]

Signaling Pathways and Experimental Workflows

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitor Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Neutrophil_Elastase Neutrophil Elastase (NE) Neutrophil->Neutrophil_Elastase Release IKK IKK Complex Neutrophil_Elastase->IKK Activation JNK JNK Neutrophil_Elastase->JNK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Nuclear Translocation AP1 AP-1 JNK->AP1 Activation AP1->Pro_inflammatory_Genes Sivelestat_Alvelestat Sivelestat / Alvelestat Sivelestat_Alvelestat->Neutrophil_Elastase Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters (Inactive Complex) Nrf2_active Nrf2 (Active) Keap1->Nrf2_active Dissociation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Nuclear Translocation & Binding HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein (Antioxidant & Anti-inflammatory) HO1_Gene->HO1_Protein Translation Sivelestat_Effect Potential Sivelestat Modulation Sivelestat_Effect->Nrf2_active Promotes Activation

G Start Start Prepare_Reagents Prepare Reagents: - Test Inhibitor (Serial Dilutions) - Neutrophil Elastase - Fluorogenic Substrate Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Add Inhibitor Dilutions - Add Controls (No Inhibitor, Positive Control) Prepare_Reagents->Plate_Setup Enzyme_Addition Add Neutrophil Elastase to all wells (except blank) Plate_Setup->Enzyme_Addition Incubation Incubate at Room Temperature (e.g., 15 minutes) Enzyme_Addition->Incubation Substrate_Addition Add Fluorogenic Substrate to initiate reaction Incubation->Substrate_Addition Measure_Fluorescence Measure Fluorescence Kinetically (Ex/Em specific to substrate) Substrate_Addition->Measure_Fluorescence Data_Analysis Data Analysis: 1. Calculate Initial Reaction Rates 2. Determine % Inhibition 3. Plot Dose-Response Curve Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Conclusion

In the landscape of neutrophil elastase inhibitors, Sivelestat and Alvelestat represent two distinct therapeutic strategies. Sivelestat, an intravenous formulation, has found a niche in the acute care setting for ALI/ARDS, although its overall impact on mortality remains a subject of debate. Alvelestat, with its oral bioavailability and promising Phase 2 data in chronic respiratory diseases like AATD, holds potential as a long-term, disease-modifying therapy. The lack of specific and comparative data for this compound as a neutrophil elastase inhibitor for inflammatory diseases prevents its inclusion in a direct performance comparison. The available evidence strongly suggests that this compound's primary therapeutic potential lies in its role as a depalmitoylase inhibitor for infectious diseases. Future research and clinical trials will be crucial to further delineate the therapeutic roles of Sivelestat and Alvelestat and to explore the full potential of novel elastase inhibitors in the management of inflammatory lung conditions.

References

JCP174: A Potent Inhibitor of Human Leukocyte Elastase for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the inhibitory efficacy of JCP174 against Human Leukocyte Elastase (HLE) with other commercially available inhibitors. This document provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to assist researchers, scientists, and drug development professionals in their evaluation of HLE inhibitors.

Introduction to Human Leukocyte Elastase and Its Inhibition

Human Leukocyte Elastase (HLE), a serine protease found in the azurophilic granules of neutrophils, plays a crucial role in the degradation of extracellular matrix proteins and in host defense. However, unregulated HLE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific HLE inhibitors is a significant area of therapeutic research. This compound, a mechanism-based inhibitor belonging to the 3-alkoxy-7-amino-4-chloroisocoumarin class of compounds, has emerged as a powerful tool for studying the roles of HLE in health and disease.

Comparative Analysis of HLE Inhibitors

The inhibitory potential of this compound against HLE is presented below in comparison to other well-characterized HLE inhibitors. The data is summarized to provide a clear and objective performance overview.

InhibitorClassMechanism of InhibitionPotency (kobs/[I] M⁻¹s⁻¹)IC50Ki
This compound 3-Alkoxy-7-amino-4-chloroisocoumarinMechanism-based, Irreversible8,900[1]Not ReportedNot Reported
SivelestatAcylsulfonamideCompetitive, ReversibleNot Applicable~44 nM~200 nM
Alvelestat (AZD9668)PyridoneCompetitive, ReversibleNot Applicable~12 nM[2]9.4 nM[2][3]
ElafinEndogenous peptideCompetitive, ReversibleNot Applicable9.5 x 10⁻⁹ M[4]Not Reported
SSR69071Not SpecifiedNot SpecifiedNot Applicable3.9 nMNot Reported
BAY-678Not SpecifiedNot SpecifiedNot Applicable20 nMNot Reported

Note: The potency of mechanism-based inhibitors like this compound is often expressed as the second-order rate constant (kobs/[I]), which reflects the rate of enzyme inactivation. IC50 and Ki values are more commonly reported for reversible inhibitors.

Experimental Protocols

A detailed methodology for determining the inhibitory effect of a compound on HLE is provided to ensure reproducibility and accurate comparison of results.

Determination of Inhibitory Activity (IC50) against Human Leukocyte Elastase

1. Materials and Reagents:

  • Human Leukocyte Elastase (HLE), purified

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100

  • Test Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Reference Inhibitor (e.g., Sivelestat)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader with excitation/emission wavelengths of ~380/460 nm

2. Experimental Procedure:

  • Prepare a stock solution of the test inhibitor and the reference inhibitor in a suitable solvent.

  • Perform serial dilutions of the inhibitor stocks to create a range of concentrations to be tested.

  • In a 96-well plate, add the assay buffer to each well.

  • Add the diluted test inhibitor or reference inhibitor to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.

  • Add a pre-determined concentration of HLE to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HLE substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at 37°C using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Subtract the background fluorescence from the no-enzyme control wells.

  • Normalize the data, setting the velocity of the vehicle control as 100% activity and the no-enzyme control as 0% activity.

  • Plot the percentage of HLE inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing HLE-Mediated Signaling and Experimental Design

To further aid in the understanding of HLE's biological context and the experimental approach to its inhibition, the following diagrams are provided.

HLE_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HLE Human Leukocyte Elastase (HLE) PAR1 Protease-Activated Receptor 1 (PAR-1) HLE->PAR1 Cleavage and Activation PI3K PI3K HLE->PI3K Activation NFkB NF-κB PAR1->NFkB Activation p53 p53 NFkB->p53 Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) p53->Gene_Expression Akt Akt PI3K->Akt Activation Akt->NFkB Modulation

Caption: HLE-mediated signaling pathways in cellular processes.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - HLE Enzyme - Substrate - Assay Buffer Plate_Setup Set up 96-well plate: - Add Buffer, Inhibitor, and HLE Reagents->Plate_Setup Inhibitor Prepare Inhibitor Dilutions: - this compound - Other Compounds Inhibitor->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction Initiate reaction with Substrate Pre_incubation->Reaction Measurement Measure Fluorescence Kinetically Reaction->Measurement Velocity Calculate Initial Reaction Velocity Measurement->Velocity Normalization Normalize Data to Controls Velocity->Normalization Plotting Plot % Inhibition vs. [Inhibitor] Normalization->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Experimental workflow for IC50 determination of HLE inhibitors.

Conclusion

This compound demonstrates potent, mechanism-based inhibition of human leukocyte elastase, making it a valuable tool for researchers studying the roles of this critical enzyme in inflammatory diseases. Its irreversible mode of action provides a distinct advantage for certain experimental designs compared to reversible inhibitors. This guide provides a framework for the comparative evaluation of this compound and other HLE inhibitors, supported by quantitative data and detailed experimental protocols, to facilitate informed decisions in research and drug development.

References

JCP174: A Comparative Guide to Compounds Targeting Toxoplasma gondii Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound JCP174 with other molecules known to affect Toxoplasma gondii invasion and proliferation. While quantitative performance data for this compound is not yet publicly available, this document serves as a valuable resource by summarizing existing data on alternative compounds and detailing the standard experimental protocols for evaluating novel anti-toxoplasmosis drug candidates.

Introduction to Toxoplasma gondii Invasion

Toxoplasma gondii is an obligate intracellular parasite that can infect a wide range of warm-blooded animals, including humans. The parasite's ability to invade host cells is a critical step in its life cycle and pathogenesis. This complex process involves the sequential secretion of proteins from specialized organelles, the micronemes and rhoptries, which facilitates the formation of a unique structure called the moving junction. This junction actively pulls the parasite into the host cell, forming a parasitophorous vacuole where it can replicate. The distinct molecular machinery of this invasion process presents a promising target for therapeutic intervention.

Overview of Compared Compounds

This guide focuses on this compound and a selection of other compounds with known or potential anti-toxoplasmic activity, categorized by their mechanism of action.

This compound is an investigational compound with a proposed mechanism of action centered on the disruption of the parasite's fatty acid synthesis pathway.[1] This pathway, located in the apicoplast, is essential for the parasite's survival and is significantly different from the mammalian equivalent, making it an attractive and selective drug target.[1]

Standard Therapies:

  • Pyrimethamine (B1678524) and Sulfadiazine: This combination therapy is the current standard of care for toxoplasmosis.[2] These drugs synergistically target the parasite's folate biosynthesis pathway, which is crucial for DNA synthesis and replication.[2][3][4]

Alternative and Investigational Compounds:

  • FR235222: A potent histone deacetylase (HDAC) inhibitor that has shown significant activity against both the rapidly dividing tachyzoite and the encysted bradyzoite forms of T. gondii.[5][6][7]

  • Broxaldine: An antiprotozoal drug that has demonstrated anti-Toxoplasma activity by inducing autophagy and mitochondrial dysfunction in the parasite.

  • NSC23766: An inhibitor of the host cell protein Rac1, a small GTPase involved in regulating the actin cytoskeleton. By targeting a host factor, NSC23766 inhibits parasite invasion.[8]

  • Anxa1 (Annexin A1): A host protein that modulates the inflammatory response. Its role in Toxoplasma infection is complex, influencing host barrier functions and the immune response to the parasite.[9][10][11][12][13]

  • CVF (Cobra Venom Factor) and SB290157: These compounds modulate the host's complement system, a part of the innate immune response, thereby indirectly affecting the parasite's ability to establish infection.[8]

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various compounds against Toxoplasma gondii. It is important to note that IC50 (half-maximal inhibitory concentration) values can vary depending on the T. gondii strain, host cell line, and specific assay conditions used.

CompoundTarget PathwayT. gondii StrainHost Cell LineIC50
This compound Fatty Acid Synthesis (proposed)--Data not publicly available
Pyrimethamine Dihydrofolate Reductase (DHFR)VariousMRC-50.07 - 0.39 mg/L
RHHuman PBMCs14.69 µg/mL
Sulfadiazine Dihydropteroate Synthase (DHPS)VariousMRC-53 - 18.9 mg/L
RHHuman PBMCs2495.91 µg/mL
FR235222 Histone Deacetylase 3 (HDAC3)RHHFF~10 nM
Broxaldine Autophagy/Mitochondrial FunctionRH-2FHFF/VeroEC50 not specified, but significant inhibition at 4 µg/mL
NSC23766 Host Rac1-GEF Interaction--~50 µM (for Rac1 activation)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the compared compounds.

This compound and the Fatty Acid Synthesis Pathway

This compound is proposed to inhibit the Type II fatty acid synthesis (FASII) pathway located in the parasite's apicoplast. This pathway is essential for producing fatty acids required for membrane biogenesis.

FASII_Pathway Proposed this compound Mechanism of Action cluster_apicoplast Apicoplast Pyruvate Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FASII Fatty Acid Synthase II (FASII) MalonylCoA->FASII FattyAcids Fatty Acids FASII->FattyAcids This compound This compound This compound->FASII Inhibition

Caption: Proposed inhibition of the FASII pathway by this compound.

Pyrimethamine and Sulfadiazine: Targeting Folate Synthesis

This combination therapy inhibits two key enzymes in the parasite's folate biosynthesis pathway, leading to a synergistic anti-toxoplasmic effect.

Folate_Pathway Mechanism of Pyrimethamine and Sulfadiazine PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synth DNA Synthesis Tetrahydrofolate->DNA_Synth Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Inhibition Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibition

Caption: Inhibition of folate synthesis by pyrimethamine and sulfadiazine.

FR235222: Histone Deacetylase Inhibition

FR235222 targets T. gondii histone deacetylase 3 (TgHDAC3), leading to hyperacetylation of histones, altered gene expression, and inhibition of parasite proliferation.[6][14]

HDAC_Inhibition Mechanism of FR235222 Histones Histones HDAC3 Histone Deacetylase 3 (TgHDAC3) Histones->HDAC3 Deacetylation HDAC3->Histones AcetylatedHistones Acetylated Histones GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression leads to inhibition Proliferation Parasite Proliferation GeneExpression->Proliferation leads to inhibition FR235222 FR235222 FR235222->HDAC3 Inhibition Broxaldine_Mechanism Mechanism of Broxaldine Broxaldine Broxaldine Autophagy Autophagy Induction Broxaldine->Autophagy Mitochondria Mitochondrial Dysfunction Broxaldine->Mitochondria ParasiteDeath Parasite Death Autophagy->ParasiteDeath Mitochondria->ParasiteDeath NSC23766_Mechanism Mechanism of NSC23766 cluster_host Host Cell Toxoplasma Toxoplasma Rac1_GEF Rac1-GEF Interaction Toxoplasma->Rac1_GEF Triggers HostCell Host Cell Rac1_Active Active Rac1 Rac1_GEF->Rac1_Active Actin Actin Cytoskeleton Reorganization Rac1_Active->Actin Invasion Parasite Invasion Actin->Invasion NSC23766 NSC23766 NSC23766->Rac1_GEF Inhibition Plaque_Assay_Workflow Plaque Assay Workflow Start Start Step1 Seed host cells (e.g., HFF) in multi-well plates and grow to confluence. Start->Step1 Step2 Infect host cell monolayers with a low number of parasites (e.g., 50-200 tachyzoites). Step1->Step2 Step3 Add test compounds at various concentrations. Step2->Step3 Step4 Incubate for 7-10 days to allow plaque formation. Step3->Step4 Step5 Fix the monolayer with methanol (B129727) or formaldehyde. Step4->Step5 Step6 Stain with crystal violet. Step5->Step6 Step7 Count and measure the area of the plaques (zones of lysis). Step6->Step7 End End Step7->End Intracellular_Growth_Assay_Workflow Intracellular Growth Assay Workflow Start Start Step1 Seed host cells in a 96-well plate and grow to confluence. Start->Step1 Step2 Infect host cells with luciferase-expressing *T. gondii* tachyzoites. Step1->Step2 Step3 After a short invasion period (e.g., 2-4 hours), wash to remove extracellular parasites. Step2->Step3 Step4 Add fresh medium containing the test compounds. Step3->Step4 Step5 Incubate for a defined period (e.g., 24-48 hours). Step4->Step5 Step6 Lyse the cells and add luciferase substrate. Step5->Step6 Step7 Measure luminescence to quantify parasite number. Step6->Step7 End End Step7->End Invasion_Assay_Workflow Red/Green Invasion Assay Workflow Start Start Step1 Pre-treat parasites with the test compound. Start->Step1 Step2 Incubate the treated parasites with a monolayer of host cells for a short period (e.g., 15-30 minutes). Step1->Step2 Step3 Fix the cells with paraformaldehyde. Step2->Step3 Step4 Stain extracellular (attached) parasites with an antibody against a surface antigen (e.g., SAG1) and a red fluorescent secondary antibody. Step3->Step4 Step5 Permeabilize the host cells with a detergent (e.g., Triton X-100). Step4->Step5 Step6 Stain all parasites (intracellular and extracellular) with the same primary antibody and a green fluorescent secondary antibody. Step5->Step6 Step7 Visualize and count red (attached) and green (invaded) parasites using fluorescence microscopy. Step6->Step7 End End Step7->End

References

JCP174: A Comparative Analysis of its Cross-Reactivity with Thioesterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of JCP174, a potent inhibitor of acyl-protein thioesterases (APTs), with other thioesterases. This compound is a substituted chloroisocoumarin that has been developed into a cell-permeable activity-based probe, this compound-BODIPY TMR (this compound-BT), for profiling the activity of these enzymes. Understanding the specificity and potential off-target effects of this compound is critical for its application in research and as a potential therapeutic lead.

Data Presentation: Inhibitory Activity of this compound Precursor

The following table summarizes the available quantitative data on the inhibitory activity of an alkynylated precursor of this compound against human acyl-protein thioesterases 1 and 2 (HsAPT1 and HsAPT2).

Enzyme TargetIC50 (μM)
Human Acyl-Protein Thioesterase 1 (HsAPT1)0.925
Human Acyl-Protein Thioesterase 2 (HsAPT2)0.498

Data sourced from a study on the development of an activity-based probe for acyl-protein thioesterases.

Qualitative studies have also shown that the activity-based probe derived from this compound, this compound-BT, labels TgPPT1 in the parasite Toxoplasma gondii, indicating cross-reactivity with this parasitic thioesterase. However, comprehensive quantitative data on the inhibitory potency of this compound against a broader panel of thioesterases and other hydrolases is not yet available in the published literature.

Mandatory Visualization

Below are diagrams illustrating key experimental workflows for assessing the cross-reactivity of this compound.

G cluster_0 4-Nitrophenyl Octanoate (B1194180) (4-NPO) Esterase Activity Assay Buffer + Inhibitor Buffer + Inhibitor Incubate Incubate Buffer + Inhibitor->Incubate Enzyme Solution Enzyme Solution Enzyme Solution->Incubate Add 4-NPO Substrate Add 4-NPO Substrate Incubate->Add 4-NPO Substrate Measure Absorbance Measure Absorbance Add 4-NPO Substrate->Measure Absorbance

Caption: Workflow for determining the inhibitory concentration (IC50) of this compound.

G cluster_1 Competitive Activity-Based Protein Profiling (ABPP) Cell Lysate Cell Lysate Pre-incubate with this compound Pre-incubate with this compound Cell Lysate->Pre-incubate with this compound Label with Broad-Spectrum Probe Label with Broad-Spectrum Probe Pre-incubate with this compound->Label with Broad-Spectrum Probe SDS-PAGE SDS-PAGE Label with Broad-Spectrum Probe->SDS-PAGE In-gel Fluorescence Scan In-gel Fluorescence Scan SDS-PAGE->In-gel Fluorescence Scan

Caption: Workflow for assessing the selectivity of this compound against a panel of enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4-Nitrophenyl Octanoate (4-NPO) Esterase Activity Assay

This assay is used to determine the IC50 values of inhibitors against purified thioesterases.

Materials:

  • 96-well plates

  • 20 mM HEPES, 150 mM NaCl, 0.01% v/v Triton-X 100, pH 7.4 buffer

  • This compound or other test inhibitors at various concentrations

  • Recombinant thioesterase enzyme (e.g., HsAPT1, HsAPT2) diluted to 1 µM

  • 4-nitrophenyl octanoate (4-NPO) substrate solution (3.0 mM) in 20 mM HEPES, 150 mM NaCl, 0.25% v/v Triton-X 100, pH 7.4 buffer

Procedure:

  • Add 50 µL of the buffer containing the desired concentration of the inhibitor (or a buffer control) to the wells of a 96-well plate.

  • Add 30 µL of the diluted recombinant enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of the 4-NPO substrate solution to each well.

  • Immediately measure the change in absorbance at 401 nm over time using a plate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the residual enzyme activity for each inhibitor concentration relative to the buffer control.

  • Plot the residual activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of an inhibitor against a panel of active enzymes within a complex biological sample, such as a cell lysate.

Materials:

  • Cell or tissue lysates

  • This compound or other test inhibitors

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • In-gel fluorescence scanner

Procedure:

  • Prepare cell or tissue lysates and determine the total protein concentration.

  • In separate tubes, pre-incubate a standardized amount of lysate (e.g., 20 µg of total protein) with varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a set temperature (e.g., 37°C).

  • Add a broad-spectrum activity-based probe (e.g., 0.5–1 µM FP-rhodamine) to each reaction to label the remaining active enzymes.

  • Incubate the reactions for a short period (e.g., 5–30 minutes) at 37°C.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated samples compared to the control indicates that the inhibitor is targeting that enzyme. The potency and selectivity of the inhibitor can be assessed by comparing the reduction in labeling across different protein bands and at various inhibitor concentrations.

Confirming the On-Target Effects of JCP174: A Comparative Guide for New Model Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of JCP174, a representative JAK/STAT pathway inhibitor, within a novel experimental model. Due to the limited availability of public data on this compound, this document focuses on establishing a robust experimental strategy by comparing its anticipated effects with those of well-characterized Janus kinase (JAK) inhibitors. By providing detailed protocols and performance benchmarks from established drugs, researchers can effectively design experiments to confirm that this compound engages its intended target, the JAK/STAT signaling pathway.

Introduction to this compound and the JAK/STAT Pathway

This compound is an inhibitor targeting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling cascade.[1] This pathway is a primary route for signal transduction for a wide array of cytokines and growth factors, playing a pivotal role in cellular processes such as proliferation, differentiation, and immune responses.[1][2] Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[3]

JAK inhibitors function by blocking the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which prevents their translocation to the nucleus and subsequent gene transcription.[4] By inhibiting this pathway, this compound and similar molecules can modulate the immune response and cell growth.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 2. Activation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 4. Translocation & Binding This compound This compound (JAK Inhibitor) This compound->JAK1 Inhibition This compound->JAK2 Transcription Gene Transcription DNA->Transcription 5. Transcription In_Vitro_Kinase_Assay A Prepare serial dilutions of this compound C Add this compound dilutions to respective wells A->C B Add recombinant JAK enzyme, peptide substrate, and ATP to wells B->C D Incubate to allow kinase reaction C->D E Stop reaction and measure substrate phosphorylation D->E F Calculate IC50 values E->F Cellular_STAT_Assay A Seed cells in a 96-well plate and culture overnight B Pre-treat cells with serial dilutions of this compound A->B C Stimulate cells with a specific cytokine (e.g., IL-6) B->C D Lyse cells and collect protein extracts C->D E Measure phosphorylated STAT (p-STAT) levels via Western Blot or ELISA D->E F Calculate IC50 for p-STAT inhibition E->F

References

Comparative Efficacy of JCP174 and Alternative Compounds in the Inhibition of Toxoplasma gondii Invasion Across Host Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of therapeutic candidates against Toxoplasma gondii, with a focus on invasion inhibition.

While quantitative performance data for the investigational compound JCP174 is not publicly available, this guide provides a comparative framework using established anti-Toxoplasma compounds. This compound is reported to target the fatty acid synthesis pathway of Toxoplasma gondii, a validated and promising target due to significant differences from its mammalian equivalent[1]. This guide will focus on the well-characterized inhibitor class targeting Calcium-Dependent Protein Kinase 1 (CDPK1), a crucial enzyme for parasite motility, host cell invasion, and egress, and will also present data for standard-of-care treatments[2][3][4][5].

Comparative Efficacy of Known Anti-Toxoplasmosis Compounds

The following table summarizes the in vitro efficacy of several known compounds against Toxoplasma gondii. This data serves as a benchmark for the evaluation of novel chemical entities like this compound. The efficacy of these compounds can vary depending on the host cell line and the parasite strain used in the assay.

CompoundTarget PathwayHost Cell LineT. gondii StrainIC50Citation
Pyrimethamine Dihydrofolate Reductase (DHFR)MRC-5Various0.07 - 0.39 mg/L[1]
Human PBMCsRH14.69 µg/mL[1]
Sulfadiazine Dihydropteroate Synthase (DHPS)MRC-5Various3 - 18.9 mg/L[1]
VeroRH77 µg/mL[1]
Human PBMCsRH2495.91 µg/mL[1]
Atovaquone Cytochrome bMRC-5Various~0.06 mg/L[1]
Pyrazolopyrimidine Analogs (CDPK1 Inhibitors) Calcium-Dependent Protein Kinase 1 (CDPK1)Human Foreskin Fibroblasts (HFF)Not SpecifiedPotent inhibition of parasite growth[4]
HCT-8C. parvum (related Apicomplexan)Inhibition of early-stage invasion[6]

Experimental Protocols

Standardized experimental protocols are crucial for the comparative assessment of novel drug candidates. Below are methodologies for key assays used to evaluate Toxoplasma invasion and proliferation.

Toxoplasma Invasion Assay

This assay is used to quantify the ability of parasites to invade host cells in the presence of an inhibitory compound.

  • Host Cell Culture : Human foreskin fibroblasts (HFFs) or other suitable host cells are seeded in 96-well plates and cultured to confluency at 37°C with 5% CO2[7][8].

  • Parasite Preparation : Tachyzoites of a specific T. gondii strain (e.g., RH) are harvested, typically by syringe lysis of infected HFF monolayers[9].

  • Infection and Treatment : Host cell monolayers are infected with parasites at a defined multiplicity of infection (MOI). The investigational compound (e.g., this compound) at various concentrations is added at the time of infection[6][8].

  • Synchronization of Invasion : To study the kinetics of invasion, synchronized assays can be performed. This can be achieved by using a high potassium buffer to prevent egress followed by a switch to invasion-permissive medium, or by a temperature shift from a non-permissive (room temperature) to a permissive (37°C) temperature[9].

  • Staining and Quantification : After a short incubation period (e.g., 2 hours), the cells are fixed. To differentiate between extracellular and intracellular parasites, a differential staining protocol is used. For example, a primary antibody against a surface antigen like SAG1 is added before permeabilization, followed by a secondary antibody of one color. Then, the cells are permeabilized, and an antibody against an internal parasite protein is added, followed by a secondary antibody of a different color. The number of intracellular and extracellular parasites is then counted using fluorescence microscopy or high-content imaging[8][9].

Plaque Assay

This assay assesses the overall lytic cycle of the parasite, including invasion, replication, and egress, over a longer period.

  • Host Cell Culture : Confluent monolayers of HFFs are prepared in 24-well plates[10].

  • Infection : A low number of parasites (e.g., ~50) are added to each well and allowed to infect the host cells[10].

  • Incubation : The infected cells are incubated for an extended period (e.g., 7-14 days) to allow for multiple rounds of the lytic cycle, resulting in the formation of visible plaques (zones of host cell lysis)[10].

  • Staining and Analysis : The plates are fixed and stained with a dye such as crystal violet to visualize the plaques. The number and size of the plaques are then quantified to determine the inhibitory effect of the compound[10].

Signaling Pathways and Experimental Workflows

Signaling Pathway of Toxoplasma Invasion and CDPK1 Inhibition

Toxoplasma gondii invasion is a complex process involving the sequential secretion of proteins from specialized organelles called micronemes and rhoptries[11][12]. An increase in intracellular calcium levels activates Calcium-Dependent Protein Kinase 1 (CDPK1), which in turn triggers microneme secretion and parasite motility, both of which are essential for host cell invasion[2][4]. CDPK1 inhibitors, such as pyrazolopyrimidine analogs, act as ATP-competitive inhibitors, blocking this crucial step and thereby preventing invasion[2][4].

G cluster_parasite Toxoplasma gondii cluster_inhibition Inhibition cluster_host Host Cell Ca_increase ↑ Intracellular Ca2+ CDPK1 CDPK1 Activation Ca_increase->CDPK1 Motility Gliding Motility CDPK1->Motility Microneme Microneme Secretion CDPK1->Microneme Invasion Host Cell Invasion Motility->Invasion Microneme->Invasion Host_Cell Host Cell Invasion->Host_Cell Penetration This compound CDPK1 Inhibitors (e.g., Pyrazolopyrimidines) This compound->CDPK1

Caption: Signaling pathway of Toxoplasma invasion and the inhibitory action of CDPK1 inhibitors.

Experimental Workflow for Assessing Toxoplasma Invasion

The following diagram illustrates the key steps in a typical in vitro experiment to evaluate the efficacy of a compound against Toxoplasma invasion.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Host_Cells Culture Host Cells (e.g., HFF) Infect Infect Host Cells + Add Compound Host_Cells->Infect Parasites Harvest T. gondii Tachyzoites Parasites->Infect Incubate Incubate (e.g., 2 hours) Infect->Incubate Fix_Stain Fix and Differentially Stain (Intra/Extracellular) Incubate->Fix_Stain Image Fluorescence Microscopy or High-Content Imaging Fix_Stain->Image Quantify Quantify Invasion Rate (IC50 Calculation) Image->Quantify

Caption: Experimental workflow for the evaluation of Toxoplasma invasion inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Effects of JAK-STAT Pathway Inhibitors: A JCP174 Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the compound JCP174 is not publicly available. This guide will therefore utilize CP-690550 (Tofacitinib) as a representative Janus Kinase (JAK) inhibitor, in line with this compound's classification, and compare it with an alternative JAK inhibitor, AZD1480, to provide a comprehensive analysis of their effects on the JAK-STAT signaling pathway.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Its dysregulation is implicated in various diseases, including autoimmune disorders and cancers. This guide provides a comparative analysis of the in vitro and in vivo effects of two representative JAK inhibitors, CP-690550 (Tofacitinib) and AZD1480, to serve as a valuable resource for researchers in the field.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activities of Tofacitinib and AZD1480.

Table 1: In Vitro Inhibitory Activity of Tofacitinib and AZD1480 against JAK Kinases

CompoundTargetIC50 (nM)Assay Conditions
CP-690550 (Tofacitinib) JAK13.2Recombinant human kinase protein in enzymatic assay.
JAK24.1Recombinant human kinase protein in enzymatic assay.
JAK31.6Recombinant human kinase protein in enzymatic assay.
AZD1480 JAK11.3ATP-competitive inhibitor in an enzymatic assay.[1][2]
JAK2<0.4 - 0.26ATP-competitive inhibitor in a cell-free assay.[2][3]

Table 2: In Vitro Cellular Activity of AZD1480 in Pediatric Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
SY5YNeuroblastoma0.36
KCNRNeuroblastoma1.5 (Median)
Rh18Rhabdomyosarcoma>1.5
TC32Ewing Sarcoma>1.5

Data from a 72-hour MTS assay.[4]

Table 3: In Vivo Efficacy of Tofacitinib and AZD1480 in Preclinical Models

CompoundModelDosing RegimenKey Findings
CP-690550 (Tofacitinib) SCID-HuRAg mice with rheumatoid arthritisNot specifiedReduced serum levels of human IL-6 and IL-8; Reduced synovial inflammation and cartilage invasion.[5]
AZD1480 Neuroblastoma, Rhabdomyosarcoma, and Ewing Sarcoma xenografts in mice30 mg/kg QD or BID, oral gavage for up to 3 weeksSignificantly decreased tumor growth and prolonged overall survival.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

1. In Vitro JAK Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific JAK enzymes.

  • Methodology:

    • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, or JAK3 catalytic domains are used. A peptide substrate is prepared in a suitable assay buffer.

    • Compound Dilution: A serial dilution of the test compound (e.g., Tofacitinib or AZD1480) is prepared.

    • Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the test compound.

    • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Data Analysis: The signal is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.[3]

2. In Vitro Cellular Assay for STAT Phosphorylation

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Cell Culture: A suitable cell line is cultured and seeded in plates.

    • Compound Treatment: Cells are pre-incubated with various concentrations of the inhibitor.

    • Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6) to induce JAK-STAT signaling.

    • Cell Lysis and Protein Extraction: Cells are lysed to extract total protein.

    • Detection of Phospho-STAT: The levels of phosphorylated STAT3 (p-STAT3) are measured using methods like Western blotting or ELISA.

    • Data Analysis: The intensity of the p-STAT signal is quantified, and the concentration-dependent inhibitory effect of the compound is determined.[1][4][6]

3. In Vivo Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of a JAK inhibitor in a living organism.

  • Methodology:

    • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

    • Tumor Cell Implantation: Human tumor cells (e.g., neuroblastoma, rhabdomyosarcoma, or Ewing sarcoma cell lines) are subcutaneously or orthotopically injected into the mice.[7]

    • Tumor Growth Monitoring: Tumor volume is measured regularly.

    • Treatment Administration: Once tumors reach a specific size, mice are randomized into treatment and control groups. The test compound (e.g., AZD1480) is administered, often orally, at a specified dose and schedule.[7]

    • Endpoint Analysis: The study endpoints may include tumor growth inhibition, changes in biomarkers (e.g., p-STAT3 in tumor tissue), and overall survival of the mice.[6][7]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Tofacitinib / AZD1480 Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib and AZD1480.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay A 1. Prepare Recombinant JAK Enzyme & Substrate C 3. Incubate Enzyme, Substrate, ATP & Compound A->C B 2. Serially Dilute Test Compound B->C D 4. Measure Substrate Phosphorylation C->D E 5. Calculate IC50 D->E

Caption: A generalized workflow for an in vitro enzymatic kinase assay to determine IC50 values.

Comparison_Logic This compound This compound (JAK/STAT Inhibitor) Tofacitinib CP-690550 (Tofacitinib) (Representative JAK Inhibitor) This compound->Tofacitinib Represented by InVitro In Vitro Comparison - Kinase Inhibition (IC50) - Cellular Activity (EC50) Tofacitinib->InVitro InVivo In Vivo Comparison - Efficacy in Disease Models - Biomarker Modulation Tofacitinib->InVivo AZD1480 AZD1480 (Alternative JAK Inhibitor) AZD1480->InVitro AZD1480->InVivo Conclusion Comparative Efficacy & Potency Assessment InVitro->Conclusion InVivo->Conclusion

Caption: Logical framework for the comparative analysis of representative JAK/STAT inhibitors.

References

Genetic Validation of JCP174's Mechanism of Action: A Comparative Guide to Targeting the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of a small molecule's mechanism of action is a cornerstone of modern drug discovery, ensuring that its therapeutic effects are mediated through the intended biological target. Genetic approaches, such as CRISPR-Cas9 gene editing and RNA interference (siRNA), provide the most direct and rigorous means of confirming on-target activity. This guide provides a comparative framework for understanding the genetic validation of "JCP174," a representative small molecule inhibitor of the Janus kinase (JAK) signal transducer and activator of transcription (STAT) pathway.

While the specific compound "this compound" is used here for illustrative purposes, the principles, protocols, and data presented are based on well-characterized JAK inhibitors, such as Tofacitinib (CP-690,550), and established methodologies in the field.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply genetic validation strategies for targeted therapies.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response.[5] This pathway plays a pivotal role in regulating the immune system, cell proliferation, and inflammation.[6][7] The core components of the pathway are cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[8] The process unfolds in a series of steps:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.[9]

  • JAK Activation: This binding event causes the associated JAKs to come into close proximity and activate each other through trans-phosphorylation.[9]

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors.[9]

  • STAT Recruitment and Phosphorylation: These phosphorylated sites act as docking stations for STAT proteins.[5] Upon binding, the STATs are themselves phosphorylated by the JAKs.[9]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[8]

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammatory and immune responses.[5]

This compound, as a representative JAK inhibitor, is designed to bind to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:head 1. Binding JAK JAK Receptor:tail->JAK STAT_inactive STAT Receptor:tail->STAT_inactive 4. Recruitment JAK->Receptor:tail JAK->STAT_inactive 5. Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Genetic Validation of this compound's On-Target Mechanism

The central hypothesis for this compound's mechanism is that its efficacy is dependent on the presence and activity of its target, a specific JAK kinase. Genetic validation experiments are designed to test this hypothesis directly. If this compound truly acts through a specific JAK, then removing that JAK from the cell should render the cell resistant to the effects of the inhibitor.

Approach 1: CRISPR-Cas9 Mediated Knockout of Target Kinase

CRISPR-Cas9 technology can be used to create a knockout (KO) cell line by introducing a frameshift mutation that results in a non-functional protein.[10] By comparing the cellular response to this compound in wild-type (WT) cells versus JAK-knockout (KO) cells, we can definitively validate the on-target activity.

CRISPR_Workflow cluster_step1 Step 1: Cell Line Generation cluster_step2 Step 2: Treatment & Stimulation cluster_step3 Step 3: Analysis WT_Cells Wild-Type (WT) Cells CRISPR Transfect with CRISPR-Cas9 + gRNA (targeting JAK2) WT_Cells->CRISPR WT_Treatment Treat WT cells with this compound WT_Cells->WT_Treatment KO_Cells JAK2 Knockout (KO) Cells CRISPR->KO_Cells KO_Treatment Treat KO cells with this compound KO_Cells->KO_Treatment Stimulation Stimulate both cell lines with Cytokine (e.g., IL-6) WT_Treatment->Stimulation KO_Treatment->Stimulation WT_Analysis Measure p-STAT3 (Western Blot) Stimulation->WT_Analysis WT Lysate KO_Analysis Measure p-STAT3 (Western Blot) Stimulation->KO_Analysis KO Lysate IC50 Determine IC50 of this compound WT_Analysis->IC50 KO_Analysis->IC50

Figure 2: Experimental workflow for validating this compound's mechanism using CRISPR-Cas9.

Expected Outcome: In WT cells, this compound should inhibit cytokine-induced STAT phosphorylation in a dose-dependent manner. In JAK2 KO cells, cytokine stimulation will fail to induce STAT phosphorylation, and this compound will have no further effect, demonstrating that its action is dependent on the presence of JAK2.[11][12] This results in a massive shift in the half-maximal inhibitory concentration (IC50), a key quantitative measure of drug potency.

Table 1: Quantitative Comparison of this compound Activity in WT vs. JAK2 KO Cells

Cell LineTarget GeneThis compound IC50 (nM) for p-STAT3 InhibitionFold Change in IC50Interpretation
Wild-Type (WT)JAK2 (endogenous)50-Baseline potency of this compound.
JAK2 Knockout (KO)JAK2 (null)> 10,000> 200xLoss of target confers resistance, validating JAK2 as the target.
Approach 2: siRNA-Mediated Knockdown of Downstream Effector

Another genetic approach is to use small interfering RNA (siRNA) to transiently reduce the expression of a key downstream component of the pathway, such as STAT3.[13][14] This helps to confirm that the phenotypic effects of the inhibitor are mediated through the intended signaling cascade.

Logical Relationship: The core principle of this validation is that if this compound inhibits the pathway at the level of JAK, its effect on cell viability or gene expression should be mimicked by directly inhibiting a critical downstream node like STAT3.

Logical_Relationship This compound This compound JAK_Activity JAK_Activity This compound->JAK_Activity Inhibits STAT3_Phosphorylation STAT3_Phosphorylation JAK_Activity->STAT3_Phosphorylation Leads to Downstream_Effects Downstream Effects (e.g., Inflammatory Gene Expression, Cell Proliferation) STAT3_Phosphorylation->Downstream_Effects Causes STAT3_siRNA STAT3 siRNA STAT3_Expression STAT3_Expression STAT3_siRNA->STAT3_Expression Reduces STAT3_Expression->STAT3_Phosphorylation Required for

Figure 3: Logical relationship between this compound, its target, and genetic validation.

Comparison with Alternative JAK Inhibitors

The field of JAK inhibition includes several approved drugs with varying selectivity profiles for the four members of the JAK family (JAK1, JAK2, JAK3, TYK2).[2][6] Comparing this compound (as a representative JAK1/3 inhibitor) to these alternatives highlights the importance of the selectivity profile, which can influence both efficacy and safety.[15][16]

Table 2: Comparative Profile of this compound and Other JAK Inhibitors

CompoundPrimary JAK TargetsKey Therapeutic IndicationsNotes on Selectivity
This compound (representative) JAK1, JAK3Rheumatoid Arthritis, PsoriasisSimilar profile to Tofacitinib, potent inhibition of γc-cytokine signaling.[3][4]
Tofacitinib (CP-690,550)JAK1, JAK3 >> JAK2Rheumatoid Arthritis, Ulcerative ColitisThe first-in-class oral JAK inhibitor.[3][17]
BaricitinibJAK1, JAK2Rheumatoid ArthritisMore selective for JAK1/2 over JAK3.[16]
UpadacitinibJAK1Rheumatoid Arthritis, Atopic DermatitisHighly selective for JAK1, which may offer an improved safety profile.[16]
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia VeraPrimarily targets pathways involved in myeloproliferation.[2][7]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of JAK2

This protocol outlines the generation of a JAK2 KO cell line for validating this compound's on-target activity.

Materials:

  • HEK293T or other suitable cell line

  • Lentiviral vectors expressing Cas9 and a JAK2-specific guide RNA (gRNA)[10]

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • Anti-JAK2 antibody and Anti-GAPDH antibody for Western blot

  • Cell lysis buffer, protein assay kit (BCA)

Methodology:

  • gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the JAK2 gene into a lentiCRISPRv2 vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-JAK2-gRNA plasmid and packaging plasmids using Lipofectamine 3000. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cell line with the lentivirus.

  • Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.

  • Validation of Knockout:

    • Western Blot: Expand clonal populations and prepare cell lysates. Perform a Western blot using an anti-JAK2 antibody to screen for clones with a complete absence of the JAK2 protein band. Use GAPDH as a loading control.

    • Sanger Sequencing: Extract genomic DNA from validated KO clones. PCR amplify the region targeted by the gRNAs and perform Sanger sequencing to confirm the presence of indel mutations.

  • Functional Assay: Use the validated JAK2 KO clone and the parental WT line for the this compound dose-response experiment as described in the previous section.

Protocol 2: siRNA Knockdown and Western Blot for p-STAT3

This protocol details the transient knockdown of STAT3 to confirm pathway-dependent effects, followed by analysis of this compound's ability to inhibit STAT3 phosphorylation.[18][19]

Materials:

  • HeLa or other responsive cell line

  • STAT3-targeting siRNA and non-targeting control siRNA[13][20]

  • Lipofectamine RNAiMAX transfection reagent[21]

  • Opti-MEM reduced-serum medium

  • Recombinant human IL-6

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3[22]

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence

Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates to be 70-80% confluent at the time of transfection.

  • siRNA Transfection:

    • Dilute 100 pmol of STAT3 siRNA or control siRNA in Opti-MEM.

    • Dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine, incubate for 10 minutes, and add to the cells.

    • Incubate for 48-72 hours to allow for knockdown of STAT3 protein.

  • This compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes to induce STAT3 phosphorylation.[18]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with the anti-phospho-STAT3 antibody.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an anti-total-STAT3 antibody to confirm equal protein loading and to verify STAT3 knockdown in the siRNA-treated samples.

The validation of a small molecule's mechanism of action is paramount for its successful development. As demonstrated with the representative inhibitor this compound, genetic approaches such as CRISPR-Cas9 knockout and siRNA knockdown offer unambiguous evidence of on-target activity. By genetically removing the proposed target (e.g., a specific JAK) or a key downstream effector (e.g., STAT3), researchers can confirm that the inhibitor's effects are mechanistically linked to the intended pathway. This guide provides the foundational principles, comparative data, and detailed protocols necessary for applying these powerful validation techniques in the study of targeted therapies.

References

JCP174's Potency Unveiled: A Comparative Analysis Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of JCP174, a potent isocoumarin-based enzyme inhibitor, reveals significant efficacy against key serine proteases, positioning it as a valuable tool for researchers in drug discovery and development. This guide provides a detailed comparison of this compound's potency against established inhibitors of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), supported by experimental data and detailed methodologies.

This compound, chemically known as 7-amino-4-chloro-3-propoxyisocoumarin, has been demonstrated to be a powerful irreversible inhibitor of HLE and also shows inhibitory activity against PPE. Its mechanism-based inhibition makes it a subject of interest for therapeutic applications targeting diseases characterized by excessive elastase activity.

Benchmarking Against Human Leukocyte Elastase (HLE) Inhibitors

Human leukocyte elastase is a primary target in the development of therapies for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). This compound's potency was benchmarked against two established HLE inhibitors: Sivelestat and Alvelestat.

InhibitorTarget EnzymePotency (kobs/[I] in M⁻¹s⁻¹)Potency (IC₅₀)Potency (Ki)
This compound Human Leukocyte Elastase34,000[1]--
SivelestatHuman Leukocyte Elastase-44 nM[2]200 nM[2]
AlvelestatHuman Leukocyte Elastase-12 nM[3]9.4 nM[3]

kobs/[I] is the second-order rate constant for irreversible inhibition. IC₅₀ and Ki values represent the concentration for 50% inhibition and the inhibition constant for reversible inhibitors, respectively. A direct comparison of these values should be made with caution due to the different modes of inhibition.

Comparison with Porcine Pancreatic Elastase (PPE) Inhibitors

Porcine pancreatic elastase is a widely used model enzyme in the study of elastase inhibitors. This compound's inhibitory action was compared to the endogenous protein inhibitor, alpha-1-antitrypsin.

InhibitorTarget EnzymePotency (kobs/[I] in M⁻¹s⁻¹)
This compound (related 7-amino-isocoumarins) Porcine Pancreatic Elastaseup to 12,000
Alpha-1-antitrypsinPorcine Pancreatic Elastase~6.5 x 10⁷

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Inhibition of Human Leukocyte Elastase by this compound

This protocol is based on the methodology described by Kerrigan et al. (1995).

  • Enzyme and Substrate: Purified human leukocyte elastase and the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA were used.

  • Assay Buffer: The assay was performed in 0.1 M HEPES buffer, pH 7.5, containing 0.5 M NaCl and 10% DMSO.

  • Inhibition Kinetics: The rate of substrate hydrolysis was monitored spectrophotometrically at 410 nm. The enzyme was incubated with various concentrations of this compound, and the pseudo-first-order rate constants of inactivation (kobs) were determined from the progress curves.

  • Data Analysis: The second-order rate constant (kobs/[I]) was calculated by plotting kobs against the inhibitor concentration.

Inhibition of Porcine Pancreatic Elastase by this compound-related Isocoumarins

This protocol is based on the methodology described by Powers et al. (1990).

  • Enzyme and Substrate: Porcine pancreatic elastase and the substrate Suc-(Ala)₃-pNA were used.

  • Assay Buffer: The assay was conducted in 0.1 M HEPES buffer, pH 7.5, containing 0.5 M NaCl and 8% DMSO.

  • Inhibition Kinetics: The enzyme was incubated with the inhibitor, and aliquots were removed at various time intervals to measure the remaining enzyme activity by monitoring the hydrolysis of the substrate at 410 nm.

  • Data Analysis: The pseudo-first-order rate constants of inactivation (kobs) were determined, and the second-order rate constant (kobs/[I]) was calculated.

In Vitro Neutrophil Elastase Inhibition Assay (Sivelestat & Alvelestat)

This is a general protocol for determining the inhibitory effect of reversible inhibitors on HLE activity.

  • Materials: Human Neutrophil Elastase (NE), a suitable fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC), and the test inhibitor (Sivelestat or Alvelestat).

  • Assay Buffer: Typically 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.

  • Procedure:

    • Serial dilutions of the inhibitor are prepared.

    • The inhibitor is pre-incubated with HLE in a 96-well plate.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The increase in fluorescence is measured over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are determined from the linear portion of the progress curves. IC₅₀ values are calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Inhibition of Porcine Pancreatic Elastase by Alpha-1-antitrypsin

This protocol describes the determination of the association rate constant for a protein-based inhibitor.

  • Materials: Porcine pancreatic elastase, human alpha-1-antitrypsin, and a suitable chromogenic substrate (e.g., Suc-(Ala)₃-pNA).

  • Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at physiological pH.

  • Procedure:

    • The enzyme and inhibitor are mixed in the assay buffer.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored continuously.

  • Data Analysis: The second-order association rate constant is determined by analyzing the reaction progress curves under pseudo-first-order conditions (with the inhibitor in large excess over the enzyme).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of isocoumarin (B1212949) inhibitors and a typical experimental workflow for assessing enzyme inhibition.

G cluster_0 Mechanism of Irreversible Inhibition by Isocoumarins E Serine Protease (e.g., HLE, PPE) EI_complex Non-covalent Michaelis Complex E->EI_complex Binding I Isocoumarin Inhibitor (e.g., this compound) I->EI_complex Acyl_Enzyme Stable Acyl-Enzyme (Covalent Intermediate) EI_complex->Acyl_Enzyme Acylation of Active Site Serine Alkylated_Enzyme Alkylated Enzyme (Doubly Covalent Adduct) Acyl_Enzyme->Alkylated_Enzyme Alkylation of Active Site Histidine

Mechanism of isocoumarin inhibition.

G cluster_1 Experimental Workflow for Enzyme Inhibition Assay prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) incubation Incubate Enzyme with Inhibitor prep_reagents->incubation initiate_reaction Initiate Reaction (Add Substrate) incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry/Fluorometry) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate kobs, IC50, Ki) monitor_reaction->data_analysis

General workflow for enzyme inhibition assays.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Overview

Author: BenchChem Technical Support Team. Date: December 2025

The initial step in managing an unlisted chemical is to conduct a thorough internal documentation review. This includes searching laboratory notebooks, inventory systems, and internal databases for any reference to "JCP174" that might shed light on its properties, origin, or intended use. If this search yields no information, the substance must be treated as an unknown hazardous material.

Table 1: Key Considerations for Unknown Chemical Waste Disposal
ParameterGuidelineRegulatory Context
Initial Handling Assume the substance is hazardous. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or fume hood.Occupational Safety and Health Administration (OSHA) regulations and internal laboratory safety protocols.
Waste Classification The generator of the chemical waste is responsible for determining if it is hazardous. This determination is based on guidelines from the U.S. Environmental Protection Agency (EPA) as outlined in 40 CFR Parts 261.3.[1]Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.
Labeling Label the container clearly as "Unknown Waste" with the date of generation and the name of the generating researcher or lab.Proper labeling is essential for tracking and safe handling by environmental health and safety personnel.
Storage Store in a designated hazardous waste accumulation area, segregated from incompatible materials. The container must be in good condition and securely sealed.EPA regulations dictate storage time limits and conditions for hazardous waste.
Disposal Coordination Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2] Provide all available information about the substance.EHS departments are responsible for ensuring compliance with all federal, state, and local disposal regulations.[2]

Protocol for Characterization of Unknown Chemical Waste

When faced with an unidentified substance, a preliminary characterization may be necessary to facilitate proper disposal. This should only be performed by trained personnel in a controlled laboratory environment.

Objective: To gather basic chemical and physical data to aid in the preliminary hazard assessment and classification of an unknown chemical substance for disposal purposes.

Materials:

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • pH indicator strips or a calibrated pH meter

  • Flash point tester (if flammability is suspected)

  • Beakers and other appropriate glassware

  • Fume hood

Procedure:

  • Visual Inspection: In a fume hood, carefully observe and record the physical state (solid, liquid, gas), color, and any other distinguishing characteristics of the substance. Note if it is a multi-phasic mixture.

  • pH Determination (for aqueous solutions):

    • If the substance is an aqueous solution, use a pH strip or a calibrated pH meter to determine its acidity or alkalinity.

    • Record the pH value. A pH of ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste.

  • Flammability Assessment (if applicable and safe to perform):

    • If the substance is a liquid and suspected to be flammable, a flash point test may be conducted by trained personnel following established safety protocols.

    • A low flash point is an indicator of an ignitable hazardous waste.

  • Water Reactivity (small-scale test):

    • In a controlled setting within a fume hood, a very small quantity of the substance can be carefully added to water to observe for any reaction, such as the generation of heat or gas. This helps identify water-reactive hazardous waste.

  • Documentation: Meticulously record all observations and results. This information will be vital for the EHS office to determine the appropriate disposal route.

Disposal Workflow for Unidentified Chemicals

The following diagram illustrates the decision-making process for the proper disposal of an unidentified chemical substance like "this compound."

start Start: Unidentified Chemical (e.g., this compound) internal_search Conduct Internal Search (LIMS, Notebooks) start->internal_search info_found Information Found? internal_search->info_found follow_protocol Follow Established Disposal Protocol info_found->follow_protocol Yes treat_as_unknown Treat as Unknown Hazardous Waste info_found->treat_as_unknown No end End: Proper Disposal follow_protocol->end characterize Preliminary Characterization (pH, Physical State) treat_as_unknown->characterize label_store Label as 'Unknown Waste' and Store Safely characterize->label_store contact_ehs Contact Environmental Health & Safety (EHS) label_store->contact_ehs ehs_pickup EHS Arranges for Pickup and Disposal contact_ehs->ehs_pickup ehs_pickup->end

Caption: Workflow for the disposal of an unidentified laboratory chemical.

References

Navigating the Safe Handling and Disposal of JCP174: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is critical to note that the following recommendations are based on best practices and data from analogous chemical structures. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain a compound-specific SDS from the supplier before commencing any work.

Immediate Safety and Personal Protective Equipment (PPE)

JCP174 is a crystalline solid, and like many fine organic compounds, it may cause skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment
Equipment Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).To prevent eye contact with dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).To avoid skin contact. Gloves must be inspected prior to use and disposed of after contamination.
Body Protection Laboratory coat.To protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust is generated.To prevent inhalation of fine particles.

Operational Plans: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.

  • Store in a cool, dry, and well-ventilated place.

  • Protect from moisture.

Disposal Plan

All chemical waste must be managed in accordance with federal, state, and local regulations.

Waste Identification and Labeling:

  • This compound waste should be labeled as "Hazardous Waste."

  • The label must include the full chemical name: "7-amino-4-chloro-3-Propoxyisocoumarin."

  • The container must be in good condition, with no leaks, and kept closed when not in use.

Disposal Procedure:

  • Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.

  • Store the waste container in a designated satellite accumulation area.

  • Contact your institution's EHS department to schedule a pickup for hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

This compound is utilized in studies involving the parasite Toxoplasma gondii and as an inhibitor of elastase.[2] The following are detailed methodologies for key experiments.

Toxoplasma gondii Invasion Assay

This protocol outlines the steps to assess the effect of this compound on T. gondii tachyzoite invasion of host cells.

Materials:

  • This compound

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Host cells (e.g., BSC-1)

  • Culture medium

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Fixing and staining reagents

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Culture host cells to confluence in appropriate culture plates.

  • Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 0.5 µM and 50 µM).[2]

  • Infect host cell monolayers with freshly harvested T. gondii tachyzoites in the presence of this compound or a vehicle control (DMSO).

  • Incubate for the desired period to allow for parasite invasion.

  • Wash the cells with PBS to remove non-invaded parasites.

  • Fix, permeabilize, and stain the cells to differentiate between extracellular and intracellular parasites.

  • Analyze the samples by microscopy to determine the number of invaded parasites per cell.

Porcine Pancreatic Elastase (PPE) Inhibition Assay

This protocol details the procedure for measuring the inhibitory effect of this compound on elastase activity.

Materials:

  • This compound

  • Porcine Pancreatic Elastase (PPE)

  • Substrate: N-succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

  • Tris-HCl buffer (pH 8.0)

  • DMSO (for stock solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of this compound and PPE in Tris-HCl buffer.

  • In a 96-well plate, add the PPE solution to wells containing different concentrations of this compound or a vehicle control.

  • Incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-20 minutes).[5][6]

  • Initiate the reaction by adding the SANA substrate to all wells.

  • Immediately measure the absorbance at 410 nm in kinetic mode for a set duration (e.g., 3-5 minutes) using a microplate reader.[7]

  • Calculate the rate of reaction from the linear portion of the absorbance curve to determine the level of inhibition.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

experimental_workflow_toxoplasma cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis prep_this compound Prepare this compound Stock (DMSO) treat Treat Cells with this compound/ Vehicle prep_this compound->treat prep_cells Culture Host Cells prep_cells->treat prep_parasites Harvest T. gondii infect Infect with Tachyzoites prep_parasites->infect treat->infect wash Wash to Remove Extracellular Parasites infect->wash fix_stain Fix and Stain wash->fix_stain microscopy Microscopy & Quantification fix_stain->microscopy

Caption: Workflow for Toxoplasma gondii Invasion Assay.

experimental_workflow_elastase cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement prep_this compound Prepare this compound Stock (DMSO) incubate Incubate PPE with this compound/ Vehicle prep_this compound->incubate prep_ppe Prepare PPE Solution prep_ppe->incubate prep_substrate Prepare SANA Substrate react Add Substrate to Initiate Reaction prep_substrate->react incubate->react read Measure Absorbance at 410 nm (Kinetic Mode) react->read analyze Calculate Inhibition Rate read->analyze

Caption: Workflow for Elastase Inhibition Assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.